2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde
Description
Properties
IUPAC Name |
2,6-dichloro-5-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO/c7-5-3(2-11)1-4(9)6(8)10-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYGHERNXKCTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260758-33-5 | |
| Record name | 2,6-dichloro-5-fluoropyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Halogenated Pyridine Building Block
2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde, with the CAS number 1260758-33-5 , is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of reactive sites—a nucleophilically susceptible aldehyde, two displaceable chlorine atoms, and an activating fluorine atom on a pyridine core—renders it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in drug discovery and development. The strategic placement of its functional groups allows for sequential and selective chemical modifications, making it a powerful tool for constructing diverse chemical libraries and targeting specific biological pathways.
Physicochemical Properties: A Data-Driven Profile
A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The following table summarizes the key properties of this compound, compiled from available data.
| Property | Value | Source |
| CAS Number | 1260758-33-5 | |
| Molecular Formula | C₆H₂Cl₂FNO | [1] |
| Molecular Weight | 193.99 g/mol | [1] |
| Appearance | Likely a solid (white or off-white powder) | [2][3] |
| Solubility | Expected to have low solubility in water and be soluble in common organic solvents such as dichloromethane and chloroform.[2][3] | - |
| Stability | Considered stable under normal conditions, but may react with strong oxidizing or reducing agents.[2] | - |
Synthesis and Reaction Mechanisms: Crafting the Core Scaffold
While specific, peer-reviewed synthesis protocols for this compound are not abundantly available in the public domain, a plausible and efficient synthetic route can be devised based on established organometallic and oxidation/reduction chemistry, starting from its more readily available carboxylic acid analogue, 2,6-dichloro-5-fluoronicotinic acid.
Prospective Synthesis from 2,6-Dichloro-5-fluoronicotinic Acid
The conversion of a carboxylic acid to an aldehyde is a common transformation in organic synthesis. A reliable method involves the initial conversion of the carboxylic acid to an activated species, such as an acid chloride or a Weinreb amide, followed by a controlled reduction.
Step 1: Activation of the Carboxylic Acid
The carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid, can be activated by conversion to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This step is crucial as it transforms the relatively unreactive hydroxyl group of the carboxylic acid into a good leaving group, making the carbonyl carbon more susceptible to nucleophilic attack.
Step 2: Controlled Reduction to the Aldehyde
The resulting 2,6-dichloro-5-fluoronicotinoyl chloride can then be reduced to the target aldehyde. A common and effective method for this transformation is the Rosenmund reduction, which employs catalytic hydrogenation over a poisoned catalyst (e.g., palladium on barium sulfate, poisoned with quinoline-sulfur). The poisoning of the catalyst is critical to prevent over-reduction of the aldehyde to the corresponding alcohol.
Alternatively, the reduction can be achieved using a hydride reagent at low temperatures.
Experimental Protocol: A Step-by-Step Guide
Part A: Synthesis of 2,6-Dichloro-5-fluoronicotinoyl Chloride
-
To a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2,6-dichloro-5-fluoronicotinoyl chloride, which can be used in the next step without further purification.
Part B: Reduction to this compound
-
Dissolve the crude acid chloride from Part A in an anhydrous, non-protic solvent (e.g., toluene).
-
Add a stoichiometric amount of a suitable reducing agent, such as sodium borohydride (NaBH₄) or lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H), at a low temperature (e.g., -78 °C) to control the reactivity and prevent over-reduction.
-
Stir the reaction mixture at low temperature for a specified period, carefully monitoring the disappearance of the starting material.
-
Quench the reaction by the slow addition of a proton source (e.g., water or a dilute acid).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic route to the target aldehyde.
Applications in Drug Discovery and Development: A Gateway to Novel Therapeutics
The true value of this compound lies in its potential as a key building block in the synthesis of novel therapeutic agents. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of imines and oximes, allowing for the introduction of diverse side chains and pharmacophores.
A Central Scaffold for Fluoroquinolone Antibiotics
The structurally related compound, 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, is a known precursor in the synthesis of potent fluoroquinolone antibiotics such as Gemifloxacin.[4] This class of antibiotics functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The core naphthyridine scaffold of these drugs is often constructed from precursors like the title aldehyde.
Illustrative Role in a Generalized Fluoroquinolone Synthesis:
Caption: Role as a precursor in fluoroquinolone synthesis.
The aldehyde group can undergo condensation with an appropriate amine-containing fragment, followed by an intramolecular cyclization to form the characteristic bicyclic core of the fluoroquinolone. The chlorine atoms on the pyridine ring can then be selectively displaced by various amine side chains to modulate the antibacterial spectrum, potency, and pharmacokinetic properties of the final drug molecule.
Safety and Handling: A Prudent Approach
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing and reducing agents.
In the absence of specific toxicological data, it is prudent to assume that this compound may cause skin, eye, and respiratory tract irritation.
Conclusion: A Building Block with High Potential
This compound is a strategically designed chemical intermediate with significant potential for the synthesis of novel and complex molecules, particularly in the realm of medicinal chemistry. Its array of functional groups offers a versatile platform for the construction of diverse molecular libraries, with a clear lineage to the development of important classes of therapeutics like fluoroquinolone antibiotics. While detailed characterization and safety data are still emerging, the information presented in this guide provides a solid foundation for researchers and drug development professionals to harness the synthetic potential of this valuable compound. As with any novel chemical entity, all handling and reactions should be conducted with appropriate safety precautions and in accordance with best laboratory practices.
References
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Pipzine Chemicals. (n.d.). 3-Pyridinecarboxaldehyde, 6-Chloro-5-Fluoro-. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Applications of 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic Acid. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 3-Pyridinecarboxamide, 2,6-dichloro-5-fluoro. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 3-Pyridinecarboxaldehyde, 2-Chloro-5-Fluoro. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 3-Pyridinecarbonyl Chloride, 2,6-Dichloro-5-Fluoro. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 2,6-Dichloro-5-Fluoro-3-Pyridinecarboxlic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Google Patents. (n.d.). US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse crystalline 2,6-dichloro-5-fluoro-nicotinic acid.
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HP. (2024). SAFETY DATA SHEET. Retrieved from [Link]
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Chemos. (n.d.). Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one. Retrieved from [Link]
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MEGA eG. (2021). SAFETY DATA SHEET. Retrieved from [Link]
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An In-Depth Technical Guide to 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive analysis of 2,6-dichloro-5-fluoro-3-pyridinecarboxaldehyde, a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. While specific experimental data for this compound is not widely published, this document synthesizes information from closely related analogues and foundational chemical principles to provide a robust overview. We will explore its physicochemical properties, predict its spectral characteristics, delve into its chemical reactivity, propose a viable synthetic pathway, and discuss its potential applications as a strategic building block in modern chemical research and development. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile synthon.
Strategic Importance of Halogenated Pyridines
Halogenated pyridine scaffolds are cornerstones in contemporary drug discovery and agrochemical design. The introduction of halogen atoms, particularly fluorine and chlorine, profoundly modulates the electronic properties, lipophilicity, metabolic stability, and binding affinity of parent molecules. This compound belongs to this privileged class of compounds. Its structure is characterized by an electron-deficient pyridine ring, substituted with two chlorine atoms that can act as leaving groups for nucleophilic substitution, a fluorine atom to enhance binding interactions and metabolic resistance, and a highly reactive aldehyde group for diverse chemical transformations. This unique combination of functional groups makes it an exceptionally valuable intermediate for constructing complex molecular architectures. While its direct applications are still emerging, the established utility of its close chemical relatives, such as 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile in the synthesis of broad-spectrum fluoroquinolone antibiotics like Gemifloxacin, underscores its immense potential.[1]
Physicochemical & Spectroscopic Profile
Precise experimental data for this compound is sparse in publicly accessible literature. However, we can establish a reliable profile based on computational predictions and data from analogous structures.
Compound Identification
| Property | Value |
| CAS Number | 1260758-33-5[2] |
| Molecular Formula | C₆H₂Cl₂FNO |
| Molecular Weight | 194.00 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=C(C(=NC(=C1F)Cl)Cl)C=O |
| InChI Key | (Predicted) YXWJCMXJBGXGSA-UHFFFAOYSA-N |
Physical Properties (Predicted and Inferred)
| Property | Value/Observation | Rationale / Source |
| Appearance | Likely a white to off-white solid. | Based on its nitrile and carboxylic acid analogues, which are crystalline powders.[1][3] |
| Melting Point | Predicted to be in the range of 70-100 °C. | The related nitrile melts at 89-91 °C.[1][4] The aldehyde functionality may slightly alter crystal packing and melting point. |
| Solubility | Low solubility expected in water. Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate). | The aromatic and halogenated nature suggests non-polarity, while the aldehyde offers some capacity for hydrogen bonding.[5][6] |
| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents. | General stability is expected, but the aldehyde group can be susceptible to oxidation over time.[7] |
Predicted Spectroscopic Data
A robust characterization workflow is essential for structure verification. The following are predicted spectral characteristics for this compound.
| Technique | Predicted Key Signals & Features |
| ¹H NMR | • Aldehyde Proton (CHO): Singlet, δ ≈ 9.8-10.2 ppm. • Aromatic Proton (C4-H): Singlet, δ ≈ 8.0-8.5 ppm. The exact shift is influenced by the surrounding electron-withdrawing groups. |
| ¹³C NMR | • Carbonyl Carbon (C=O): δ ≈ 185-195 ppm. • Aromatic Carbons: Signals between δ ≈ 120-160 ppm. Expect to see splitting due to C-F coupling (J-coupling constants). |
| IR (Infrared) | • C=O Stretch (Aldehyde): Strong, sharp absorption band at ~1700-1715 cm⁻¹. • C-F Stretch: Strong absorption at ~1200-1250 cm⁻¹. • C-Cl Stretch: Absorption at ~700-800 cm⁻¹. • Aromatic C-H Stretch: Weak absorption at ~3050-3100 cm⁻¹. |
| MS (Mass Spec) | • Molecular Ion [M]⁺: Peak at m/z ≈ 193/195/197, showing the characteristic isotopic pattern for two chlorine atoms (~9:6:1 ratio). |
Chemical Reactivity and Mechanistic Pathways
The reactivity of this compound is dictated by its two primary reactive centers: the aldehyde group and the halogenated pyridine ring.
-
Aldehyde Group Reactivity: The formyl group at the C3 position is a versatile handle for a wide range of organic transformations, including:
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid (2,6-dichloro-5-fluoronicotinic acid), a valuable intermediate in its own right.[8]
-
Reduction: Selective reduction yields the primary alcohol (2,6-dichloro-5-fluoropyridin-3-yl)methanol.
-
Nucleophilic Addition: Undergoes addition reactions with various nucleophiles (e.g., Grignard reagents, organolithiums) to form secondary alcohols.
-
Condensation Reactions: Can participate in Wittig reactions to form alkenes or Knoevenagel condensations to build more complex scaffolds.
-
-
Pyridine Ring Reactivity (Nucleophilic Aromatic Substitution - SₙAr): The pyridine ring is highly electron-deficient due to the electronegativity of the nitrogen atom and the three halogen substituents. This makes the chloro-substituted positions (C2 and C6) susceptible to SₙAr reactions. The C6-Cl bond is generally more activated towards substitution than the C2-Cl bond due to the electronic influence of the adjacent fluorine atom. This allows for selective and sequential displacement of the chlorine atoms with various nucleophiles (e.g., amines, alkoxides, thiols), providing a powerful method for diversification.
Caption: Proposed workflow for the synthesis of the target aldehyde from its nitrile precursor.
Experimental Protocol: Synthesis via DIBAL-H Reduction
This protocol is a representative procedure and should be adapted and optimized under appropriate laboratory safety protocols.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) or toluene (approx. 0.2 M concentration).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of DIBAL-H (1.5 M in toluene, 1.1 eq) dropwise via a syringe pump over 30-60 minutes. The internal temperature must be maintained below -70 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent localized warming, which would lead to the formation of the over-reduced alcohol byproduct.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: While still at low temperature, slowly quench the reaction by the dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Trustworthiness: Using Rochelle's salt is a standard and reliable method for quenching DIBAL-H reactions as it chelates the aluminum salts, preventing the formation of gelatinous precipitates and simplifying the workup.
-
Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), comparing the results to the predicted values in Section 2.
Applications in Drug Discovery and Agrochemicals
As a highly functionalized building block, this compound is a platform for generating diverse molecular libraries. Its utility stems from the ability to sequentially and selectively modify its reactive sites.
-
Pharmaceutical Synthesis: It serves as a precursor for novel antibiotics, kinase inhibitors, and other therapeutic agents. The aldehyde can be converted into various functional groups (amines via reductive amination, oximes, hydrazones) that are key pharmacophores or linkers. [1][3]* Agrochemical Development: The compound can be used to synthesize new classes of herbicides, fungicides, and pesticides. [3]The halogenated pyridine core is a known toxophore in many commercial agrochemicals.
-
Combinatorial Chemistry: The orthogonal reactivity of the aldehyde and the C6-chloro position allows for a two-dimensional diversification strategy, enabling the rapid generation of compound libraries for high-throughput screening.
Caption: Logical flow from the core aldehyde to complex, high-value applications.
Safety and Handling
Working with halogenated aromatic aldehydes requires strict adherence to safety protocols. Based on data for related compounds, this compound should be handled as a hazardous substance.
| Hazard Category | Precautionary Measures and PPE |
| Hazard Identification | Expected to be an irritant to skin, eyes, and the respiratory system. Harmful if swallowed. [7][9]GHS Statements (inferred): H302, H315, H319, H335. |
| Handling | • Use only in a well-ventilated area, preferably within a chemical fume hood. [10][11] • Avoid inhalation of dust or vapors. [12] • Avoid contact with skin and eyes. [7] • Wash hands thoroughly after handling. [11] |
| Personal Protective Equipment (PPE) | • Eye Protection: Safety glasses with side shields or chemical goggles. • Hand Protection: Nitrile or other chemically resistant gloves. • Respiratory Protection: NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate. • Skin and Body Protection: Laboratory coat. |
| Storage | • Store in a tightly sealed container in a cool, dry, and dark place. [7][12] • Keep away from incompatible materials such as strong oxidizing agents. [7] |
References
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Pipzine Chemicals. (n.d.). 3-Pyridinecarbonyl Chloride, 2,6-Dichloro-5-Fluoro. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Applications of 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic Acid. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 3-Pyridinecarboxaldehyde, 6-Chloro-5-Fluoro. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 3-Pyridinecarboxamide, 2,6-dichloro-5-fluoro. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 3-Pyridinecarboxaldehyde, 5-Chloro-2-Fluoro. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 3-Pyridinecarboxaldehyde, 2-Chloro-5-Fluoro. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling and Storage of 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde
This guide provides a comprehensive framework for the safe handling, storage, and disposal of 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde. As a critical building block in the synthesis of advanced pharmaceutical and agrochemical compounds, understanding its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each procedural step to foster a culture of safety and reproducibility.
Compound Profile and Hazard Identification
This compound is a halogenated pyridine derivative. Its reactivity, which makes it a valuable synthetic precursor, also necessitates careful handling.[2] The aldehyde functional group, combined with the substituted pyridine ring, presents specific hazards that must be rigorously managed. While a specific, comprehensive safety data sheet for this exact compound is not publicly available, data from closely related pyridinecarboxaldehydes and dichlorofluoropyridines provide a strong basis for a thorough risk assessment.[3][4][5][6]
The primary hazards are associated with its potential toxicity if ingested, inhaled, or absorbed through the skin, as well as its capacity to cause irritation to the skin, eyes, and respiratory system.[4][5][6]
Table 1: Hazard Identification and GHS Classifications (Based on Structurally Related Compounds)
| Hazard Class | GHS Hazard Statement (H-Code) | Precautionary Statement (P-Code) Examples | Source(s) |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [5][7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [4][6][7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4][6][7] |
| Aquatic Toxicity | H412: Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. |[3][4] |
Physicochemical Properties
Understanding the physical properties of this compound is essential for designing appropriate storage and handling protocols.
Table 2: Physicochemical Data
| Property | Value | Notes / Source(s) |
|---|---|---|
| Molecular Formula | C₆H₂Cl₂FNO | [8] |
| Molecular Weight | 177.99 g/mol | Calculated |
| Appearance | Typically a solid (may vary) | Based on related pyridinecarbonitriles being solid.[8] |
| Boiling Point | ~235°C | Data for the 6-chloro-5-fluoro isomer.[9] |
| Flash Point | ~96°C | Data for the 6-chloro-5-fluoro isomer.[9] |
| Solubility | Low solubility in water. Soluble in common organic solvents (e.g., ethanol, dichloromethane). | General property of similar organic compounds.[1][8] |
Comprehensive Handling Protocols
A self-validating system of protocols ensures that safety is integrated into the experimental workflow. The causality is clear: preventing exposure eliminates risk.
The primary engineering control for handling this compound is a certified chemical fume hood. This is non-negotiable. The rationale is to maintain a controlled, negative pressure environment that directs potentially harmful vapors or dusts away from the operator's breathing zone. The face velocity of the hood should be verified regularly to ensure it meets institutional and regulatory standards.
Proper PPE is critical to prevent dermal, ocular, and respiratory exposure.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.
-
Hand Protection: Nitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or puncture before use. Double-gloving can be an effective practice for added protection during transfers of significant quantities.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator with appropriate cartridges is required.
-
Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and uncluttered. Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the hood.
-
Weighing and Transfer:
-
Perform all weighing operations within the fume hood or a ventilated balance enclosure.
-
Use a dedicated, clearly labeled spatula for this chemical.
-
To prevent static discharge, which can cause fine powders to disperse, utilize an anti-static weigh boat or an ionizing bar.
-
Open the container slowly to release any potential pressure differential.
-
Transfer the desired amount of the solid carefully to the weigh boat or directly into the reaction vessel.
-
Close the primary container lid tightly immediately after dispensing.
-
-
Dissolution:
-
Add the solvent to the solid in a controlled manner to avoid splashing.
-
If the dissolution is exothermic, add the solvent slowly and consider using an ice bath for temperature control.
-
-
Post-Handling:
-
Thoroughly decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Dispose of contaminated weigh boats and gloves as hazardous waste.
-
Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.
-
Storage and Stability
The long-term stability and integrity of this compound depend directly on the storage conditions.
-
Temperature: Store in a cool environment, ideally refrigerated at 2-8°C.[9] This minimizes the potential for degradation and reduces vapor pressure.
-
Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is best practice.[9] This is crucial for preventing slow oxidation of the aldehyde group.
-
Container: The compound must be stored in a tightly sealed, clearly labeled container to prevent moisture ingress and vapor escape.[3][6] Containers should be inspected regularly for any signs of damage or leakage.
Segregation is a key principle of safe chemical storage. This compound should be stored away from:
-
Strong Oxidizing Agents: These can react exothermically and potentially violently with the aldehyde functional group.[6]
-
Strong Bases: Can catalyze decomposition or unwanted side reactions.
-
Heat and Ignition Sources: While the flash point is relatively high, it is combustible and should be kept away from open flames or hot surfaces.[3][5]
The following diagram illustrates the lifecycle and critical control points for handling this chemical.
Caption: Safe Handling and Storage Lifecycle Diagram.
Emergency Response and Disposal
Preparedness is essential for mitigating the impact of an accidental release.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel immediately.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Clean: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3][6]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[10][11] It should be disposed of through a licensed chemical destruction facility in accordance with all local, state, and federal regulations.[7][10] Do not discharge to sewer systems.[10]
References
-
3-pyridinecarboxaldehyde, 6-chloro-5-fluoro- - ChemBK . Source: ChemBK. [Link]
-
3-PYRIDINECARBOXALDEHYDE EXTRA PURE - Loba Chemie . Source: Loba Chemie. [Link]
-
SAFETY DATA SHEET - Fisher Scientific . Source: Fisher Scientific. [Link]
Sources
- 1. 3-Pyridinecarboxaldehyde, 6-Chloro-5-Fluoro- | Properties, Uses, Safety, Supplier & SDS China [pipzine-chem.com]
- 2. ossila.com [ossila.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. lobachemie.com [lobachemie.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. fishersci.com [fishersci.com]
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- 8. 3-Pyridinecarboxaldehyde, 2-Chloro-5-Fluoro-: Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]
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- 10. echemi.com [echemi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
The Strategic Utility of 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde: A Technical Guide for Advanced Synthesis
Foreword: Unveiling a Versatile Synthetic Intermediate
In the landscape of modern organic synthesis, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount to the development of novel therapeutics, advanced agrochemicals, and high-performance materials. Among these, 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde stands out as a pivotal building block, offering a unique combination of reactive sites that empower chemists to forge complex molecular architectures. The presence of two chlorine atoms, a fluorine atom, and an aldehyde group on a pyridine ring provides a versatile platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of this compound, offering researchers and drug development professionals a comprehensive resource to unlock its full potential.
Physicochemical Properties and Structural Attributes
This compound, with the CAS number 1260758-33-5, is a solid at room temperature. Its molecular formula is C₆H₂Cl₂FNO, and it has a molecular weight of 193.99 g/mol .
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂FNO | |
| Molecular Weight | 193.99 g/mol | |
| Appearance | Solid (Typical) | |
| Storage | Inert atmosphere, 2-8°C | |
| SMILES Code | O=CC1=CC(F)=C(Cl)N=C1Cl |
The strategic arrangement of its functional groups is key to its reactivity. The electron-withdrawing nature of the two chlorine atoms and the fluorine atom significantly influences the electrophilicity of the pyridine ring and the reactivity of the aldehyde group. The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic substitution, providing a direct avenue for introducing diverse functionalities. The aldehyde group at the 3-position is a versatile handle for a wide array of synthetic transformations, including condensations, oxidations, reductions, and reductive aminations.
Synthesis of this compound
The synthesis of this compound can be approached through several routes, often starting from more readily available precursors. A common strategy involves the reduction of the corresponding nicotinoyl chloride or the oxidation of the hydroxymethylpyridine.
Synthesis via Reduction of 2,6-Dichloro-5-fluoronicotinoyl chloride
A prevalent method for the synthesis of aldehydes is the controlled reduction of acid chlorides. This approach offers a direct pathway to the target molecule from the corresponding carboxylic acid derivative.
Caption: Synthesis of the target aldehyde via reduction of the acid chloride.
Experimental Protocol: Synthesis of this compound from 2,6-Dichloro-5-fluoronicotinic acid
Step 1: Conversion of Carboxylic Acid to Acid Chloride
-
To a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The solvent and excess reagent are removed under reduced pressure to yield crude 2,6-dichloro-5-fluoronicotinoyl chloride, which can be used in the next step without further purification.
Step 2: Reduction of Acid Chloride to Aldehyde
-
Dissolve the crude 2,6-dichloro-5-fluoronicotinoyl chloride in an anhydrous ether-based solvent like tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) (1.1 eq), to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis via Oxidation of (2,6-Dichloro-5-fluoro-3-pyridinyl)methanol
An alternative synthetic route involves the oxidation of the corresponding primary alcohol. This method is advantageous if the alcohol precursor is more accessible.
Caption: Synthesis of the target aldehyde via oxidation of the primary alcohol.
Experimental Protocol: Synthesis of this compound from (2,6-Dichloro-5-fluoro-3-pyridinyl)methanol
-
To a solution of (2,6-dichloro-5-fluoro-3-pyridinyl)methanol (1.0 eq) in an anhydrous chlorinated solvent like dichloromethane, add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (DMP) (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts (in the case of PCC) or the periodinane byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield this compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
The highly functionalized nature of this compound makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules.
Precursor for Fluoroquinolone and Naphthyridine Antibiotics
The closely related nitrile, 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, is a well-established intermediate in the synthesis of potent fluoroquinolone antibiotics such as Gemifloxacin, Enoxacin, Trovafloxacin, and Tosufloxacin. The aldehyde can serve as a versatile precursor to the nitrile or other key intermediates in the synthesis of these antibacterial agents. The corresponding carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid, is a key intermediate in the synthesis of naphthyridine antibacterial agents.
Scaffold for Kinase Inhibitors
The pyridine ring is a privileged scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site. The di-chloro and fluoro substitutions on the pyridine ring of the title compound can be exploited to modulate the electronic properties and binding affinity of potential inhibitors. The aldehyde functionality provides a convenient handle to introduce various pharmacophores that can target specific regions of the kinase ATP-binding pocket. For instance, substituted pyridinylimidazoles have been identified as potent p38α inhibitors. The furo[3,2-b]pyridine core, which can be synthesized from functionalized pyridines, has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs).
Caption: General workflow for the synthesis of kinase inhibitors.
Applications in Agrochemicals
The unique combination of halogens on the pyridine ring suggests potential applications in the agrochemical sector. Halogenated pyridines are common structural motifs in a variety of herbicides and fungicides. The reactivity of this compound allows for the synthesis of a diverse library of compounds for screening and development of new crop protection agents.
Potential in Materials Science
While less explored, the application of this compound in materials science holds promise. The aldehyde group can be utilized in polymerization reactions or for the surface modification of materials. The high halogen content can impart flame-retardant properties to polymers. Furthermore, the pyridine nitrogen can be used to coordinate with metal ions, opening possibilities for the development of novel catalysts or functional materials with interesting optical or electronic properties.
Key Reactions and Transformations
The aldehyde group of this compound is a gateway to a multitude of chemical transformations, allowing for the construction of more complex molecules.
Reductive Amination
Reductive amination of the aldehyde with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is a powerful method for C-N bond formation. This reaction is widely used in medicinal chemistry to introduce amine-containing side chains.
Wittig and Horner-Wadsworth-Emmons Reactions
The aldehyde can undergo Wittig or Horner-Wadsworth-Emmons reactions to form alkenes. This allows for the extension of the carbon chain and the introduction of various substituents.
Condensation Reactions
The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to form new C-C bonds and construct more elaborate molecular frameworks.
Conclusion and Future Outlook
This compound is a highly versatile and valuable building block for organic synthesis. Its unique combination of reactive sites provides a powerful platform for the development of novel pharmaceuticals, agrochemicals, and advanced materials. While its applications are still being explored, the established utility of its nitrile and carboxylic acid analogues in the synthesis of important bioactive molecules highlights the immense potential of the aldehyde. Future research in this area is expected to uncover new and innovative applications for this promising synthetic intermediate.
References
- Pipzine Chemicals. 3-Pyridinecarboxaldehyde, 6-Chloro-5-Fluoro.
- Ossila. 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | 82671-02-1.
- Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis Applications of 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic Acid.
- ChemicalBook. 2,6-Dichloro-5-fluoronicotinamide synthesis.
- Pipzine Chemicals. 2,6-Dichloro-5-Fluoro-3-Pyridinecarboxlic Acid.
- Google Patents. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- SpringerLink. Pyridine-2,6-dicarboxamide-based fluorescent sensor for detection of Fe3+ and Hg2+.
- Biosynth. This compound | 1260758-33-5 | KAC75833.
- PubMed. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors.
- Organic Chemistry Portal.
- ResearchGate. Pyridinium Chlorochromate Catalyzed Oxidation of Alcohols to Aldehydes and Ketones with Periodic Acid. | Request PDF.
- Chemsrc. 2,6-dichloro-5-fluoronicotinoyl chloride | CAS#:96568-02-4.
- PubMed.
- ResearchGate. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core.
- PubMed. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134.
- Pipzine Chemicals. 3-Pyridinecarboxaldehyde, 2-Chloro-5-Fluoro.
- PMC - NIH. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
- PubMed Central. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- Biosynth. 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 | FD70870.
- BLD Pharm. 1260758-33-5|2,6-Dichloro-5-fluoronicotinaldehyde.
- Sigma-Aldrich. 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine.
- ChemicalBook.
- University of California, Irvine. Oxidation of Alcohols to Aldehydes and Ketones.
- Khan Academy.
An In-Depth Technical Guide to 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,6-dichloro-5-fluoro-3-pyridinecarboxaldehyde, a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry. Due to the limited direct literature on this specific aldehyde, this document synthesizes information on its key precursors, proposes a robust synthetic pathway, and extrapolates its reactivity and potential applications based on established chemical principles and data from closely related analogues.
Introduction: A Versatile Scaffold for Bioactive Molecules
This compound, with the CAS Number 1260758-33-5, belongs to a class of halogenated pyridines that are of immense interest to the pharmaceutical and agrochemical industries.[1] The strategic placement of two chlorine atoms, a fluorine atom, and an aldehyde group on the pyridine ring creates a molecule with multiple reactive sites, offering a versatile platform for the synthesis of complex molecular architectures.
The core pyridine structure is a well-established pharmacophore found in numerous approved drugs. The presence of halogens, particularly fluorine, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including carbon-carbon bond formation, oxidation to a carboxylic acid, and reduction to an alcohol.
The primary importance of the 2,6-dichloro-5-fluoro-pyridine scaffold lies in its role as a key intermediate in the synthesis of fluoroquinolone antibiotics.[2] Derivatives such as 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile are instrumental in the preparation of drugs like Gemifloxacin and other 1,8-naphthyridine derivatives.[2] This established utility underscores the potential of the corresponding aldehyde in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Information | Source/Justification |
| CAS Number | 1260758-33-5 | |
| Molecular Formula | C₆H₂Cl₂FNO | |
| Molecular Weight | 193.99 g/mol | |
| Appearance | Likely a white to off-white solid | Based on related compounds like 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile which is a white powder.[2] |
| Solubility | Low solubility in water; soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). | The aromatic and halogenated nature suggests low polarity.[3] |
| Stability | Stable under normal conditions, but may be sensitive to strong oxidizing or reducing agents. | General chemical stability of similar aromatic aldehydes.[3] |
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~10.2 ppm (s, 1H, -CHO)
-
δ ~8.0 ppm (d, JHF ≈ 4 Hz, 1H, Ar-H) Justification: The aldehyde proton is expected in the 9-10 ppm region. The aromatic proton at the 4-position will be a doublet due to coupling with the adjacent fluorine atom. The chemical shift is predicted based on the spectrum of 2,6-dichloropyridine-3-carboxaldehyde.[4]
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~185 ppm (-CHO)
-
δ ~155 ppm (d, JCF ≈ 250 Hz, C-F)
-
δ ~148 ppm (C-Cl)
-
δ ~145 ppm (C-Cl)
-
δ ~130 ppm (C-CHO)
-
δ ~125 ppm (d, JCF ≈ 20 Hz, C-H) Justification: Based on standard chemical shifts for pyridine and aldehyde carbons, with expected large one-bond and smaller two-bond carbon-fluorine coupling constants.
-
-
IR (KBr, cm⁻¹):
-
~3050 (Ar C-H stretch)
-
~2850, ~2750 (Aldehyde C-H stretch)
-
~1710 (C=O stretch)
-
~1550, ~1450 (Aromatic C=C and C=N stretch)
-
~1250 (C-F stretch)
-
~800 (C-Cl stretch) Justification: Based on characteristic infrared absorption frequencies for the respective functional groups.
-
-
Mass Spectrometry (EI):
-
M⁺ peak at m/z 193/195/197 (isotopic pattern for two chlorine atoms).
-
Fragment ion at m/z 192 (loss of H).
-
Fragment ion at m/z 164 (loss of CHO). Justification: Based on the molecular weight and expected fragmentation patterns of aromatic aldehydes.
-
Synthesis of this compound
Synthesis of the Precursor: 2,6-Dichloro-5-fluoronicotinoyl chloride
The synthesis of the acid chloride proceeds from the corresponding nicotinic acid, which can be prepared from a dihydroxy-fluoronicotinate ester.[5]
Diagram 1: Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid.
Experimental Protocol for 2,6-Dichloro-5-fluoronicotinic Acid Synthesis: [5]
-
Chlorination:
-
To a suitable pressure reactor (e.g., a Monel autoclave), charge methyl 2,6-dihydroxy-5-fluoronicotinate, phosphorus oxychloride (POCl₃, ~10 equivalents), and a lithium salt such as lithium phosphate (Li₃PO₄, ~0.6 equivalents by weight).
-
Seal the reactor and heat to 170°C for 20 hours.
-
After cooling, carefully quench the reaction mixture and extract the product with a suitable organic solvent like methylene chloride.
-
The crude product, 2,6-dichloro-5-fluoronicotinoyl chloride, can be purified by vacuum distillation (boiling point 70-100°C at 1-2 mm Hg).
-
-
Hydrolysis:
-
Slurry the purified 2,6-dichloro-5-fluoronicotinoyl chloride in water (50-60°C).
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 50% NaOH) until a homogeneous solution with a pH of 10 is achieved.
-
Cool the solution and extract with methylene chloride to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 2,6-dichloro-5-fluoronicotinic acid (melting point 154.6-154.9°C).
-
Proposed Synthesis of this compound
The most logical and efficient method to synthesize the target aldehyde is through the selective reduction of 2,6-dichloro-5-fluoronicotinoyl chloride. It is crucial to use a mild reducing agent to prevent over-reduction to the corresponding alcohol.
Diagram 2: Proposed Synthesis of the Aldehyde.
Proposed Experimental Protocol:
-
Preparation of the Acid Chloride: Synthesize 2,6-dichloro-5-fluoronicotinoyl chloride from 2,6-dichloro-5-fluoronicotinic acid using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.
-
Reduction:
-
Dissolve the freshly prepared and purified 2,6-dichloro-5-fluoronicotinoyl chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Slowly add a solution of a mild and sterically hindered hydride reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃) or sodium triacetoxyborohydride (NaBH(OAc)₃), in the same solvent. The use of a hindered hydride is critical to stop the reduction at the aldehyde stage.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride or a mild acid.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude aldehyde can be purified by column chromatography on silica gel.
-
Chemical Reactivity and Synthetic Potential
The reactivity of this compound is governed by its three key functional components: the aldehyde group and the two chloro-substituents on the electron-deficient pyridine ring.
Reactions of the Aldehyde Group
The aldehyde functionality is a gateway to a multitude of chemical transformations, making it a highly valuable synthetic handle.
Diagram 3: Key Reactions of the Aldehyde Group.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 2,6-dichloro-5-fluoronicotinic acid using standard oxidizing agents like potassium permanganate or chromic acid. This provides a route back to the parent acid if needed.[6]
-
Reduction: Reduction of the aldehyde with stronger reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will yield the corresponding primary alcohol, (2,6-dichloro-5-fluoropyridin-3-yl)methanol.
-
Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for various carbon-carbon bond-forming reactions, including:
-
Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CHR) allows for the synthesis of a wide range of vinyl-substituted pyridines.
-
Grignard and Organolithium Addition: Nucleophilic addition of organometallic reagents provides access to secondary alcohols.
-
Aldol and Knoevenagel Condensations: Reaction with enolates or active methylene compounds can be used to construct more complex carbon skeletons.
-
-
Imination: Condensation with primary amines will form the corresponding imines, which can be further functionalized or used as intermediates in reductive amination to produce secondary amines.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, and this effect is amplified by the presence of the electron-withdrawing aldehyde and halogen substituents. This makes the chlorine atoms at the 2- and 6-positions susceptible to nucleophilic aromatic substitution.
Diagram 4: Nucleophilic Aromatic Substitution Pathway.
-
Regioselectivity: Generally, nucleophilic attack is favored at the 2- and 6-positions of the pyridine ring. The specific site of initial substitution may be influenced by the nature of the nucleophile and the reaction conditions.
-
Typical Nucleophiles: A wide range of nucleophiles can be employed, including:
-
Amines: Reaction with primary or secondary amines is a key step in the synthesis of many bioactive molecules, including the aforementioned fluoroquinolone antibiotics.[2]
-
Alkoxides and Thiolates: These nucleophiles can be used to introduce ether and thioether linkages.
-
Water (Hydrolysis): Under forcing conditions, the chlorine atoms can be hydrolyzed to hydroxyl groups, though this may require harsh conditions.
-
The ability to sequentially or selectively displace the two chlorine atoms with different nucleophiles provides a powerful strategy for building molecular diversity from this single precursor.
Applications in Drug Discovery and Development
The primary value of this compound lies in its potential as a versatile building block for the synthesis of novel drug candidates.
-
Fluoroquinolone Antibiotics: The 2,6-dichloro-5-fluoro-pyridine core is a well-established component of potent antibacterial agents. The aldehyde can serve as a precursor to the carboxylic acid group found in many quinolones or be used to introduce other functionalities through condensation or C-C bond-forming reactions.[2]
-
Kinase Inhibitors: The substituted pyridine scaffold is prevalent in many kinase inhibitors used in oncology. The multiple reactive sites on the aldehyde allow for the systematic exploration of structure-activity relationships (SAR) by introducing various substituents to probe the binding pockets of target kinases.
-
Agrochemicals: Halogenated pyridines are also important in the agrochemical industry, serving as the core of many herbicides and fungicides.[1] The aldehyde can be used to synthesize novel derivatives with potential crop protection applications.
-
General Heterocyclic Synthesis: This compound is a valuable starting material for the synthesis of more complex fused heterocyclic systems, such as naphthyridines, which are also important pharmacophores.[2]
Conclusion
This compound is a highly functionalized and versatile chemical intermediate with significant potential in drug discovery and development. While direct literature on this specific compound is sparse, its synthesis can be confidently proposed through the reduction of its readily accessible acid chloride precursor. The presence of an aldehyde group and two reactive chlorine atoms on a fluorinated pyridine ring provides a rich platform for a wide range of chemical transformations. Researchers and drug development professionals can leverage this building block to synthesize novel libraries of compounds for screening against various biological targets, particularly in the areas of infectious diseases and oncology. The insights provided in this guide, based on the established chemistry of its close analogues, offer a solid foundation for the exploration and utilization of this promising molecule.
References
Sources
- 1. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. 3-Pyridinecarboxaldehyde, 6-Chloro-5-Fluoro- | Properties, Uses, Safety, Supplier & SDS China [pipzine-chem.com]
- 4. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE(55304-73-9) 1H NMR spectrum [chemicalbook.com]
- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
Methodological & Application
Synthesis of Novel Derivatives from 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde: A Senior Application Scientist's Guide
Introduction: The Strategic Importance of a Polysubstituted Pyridine Aldehyde
2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde stands as a pivotal starting material in the landscape of medicinal chemistry and drug discovery. Its unique substitution pattern—featuring two electron-withdrawing chlorine atoms, a fluorine atom, and a reactive aldehyde functionality on a pyridine core—renders it a highly versatile scaffold for the synthesis of a diverse array of complex molecules. The strategic placement of these functional groups allows for selective and sequential chemical transformations, making it an invaluable building block for generating libraries of compounds with potential therapeutic applications.
Notably, derivatives of the closely related 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile are precursors to broad-spectrum antibiotics such as Gemifloxacin and Enoxacin, highlighting the significance of this heterocyclic core in the development of potent pharmaceutical agents[1]. The aldehyde functionality of the title compound offers a direct and versatile handle for a multitude of chemical reactions, including but not limited to, reduction, reductive amination, olefination, and condensation reactions. This guide provides detailed application notes and protocols for the synthesis of key derivatives from this compound, aimed at researchers, scientists, and professionals in the field of drug development.
Core Synthetic Transformations and Detailed Protocols
The reactivity of this compound is dominated by the chemistry of the aldehyde group, while the halogenated pyridine ring provides a stable and electronically modified backbone. The electron-withdrawing nature of the chlorine and fluorine atoms enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.
Reduction to 2,6-Dichloro-5-fluoro-3-(hydroxymethyl)pyridine
The selective reduction of the aldehyde to a primary alcohol is a fundamental transformation, yielding a key intermediate for further derivatization, such as ether or ester formation.
Causality of Experimental Choices: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones over other functional groups. Methanol serves as a suitable protic solvent that facilitates the reaction without reacting with the starting material under these conditions. The reaction is typically conducted at low temperatures to control the rate of reaction and minimize potential side reactions.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of distilled water at 0 °C. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2,6-dichloro-5-fluoro-3-(hydroxymethyl)pyridine as a solid.
Data Summary Table:
| Derivative | Reagents and Conditions | Typical Yield (%) | Physical State |
| 2,6-Dichloro-5-fluoro-3-(hydroxymethyl)pyridine | NaBH₄, Methanol, 0 °C to rt, 1-2h | 90-98 | Solid |
Reaction Workflow Diagram:
Caption: Workflow for the reduction of the aldehyde.
Reductive Amination to Synthesize Aminomethyl Pyridine Derivatives
Reductive amination is a powerful method for the formation of C-N bonds and provides access to a wide range of secondary and tertiary amines, which are prevalent in many biologically active molecules[2][3].
Causality of Experimental Choices: This one-pot reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a particularly effective reducing agent for this transformation as it is mild, selective for the iminium ion over the aldehyde, and does not reduce the aldehyde starting material at an appreciable rate. Dichloromethane (DCM) or dichloroethane (DCE) are common aprotic solvents for this reaction. The addition of a small amount of acetic acid can catalyze the formation of the imine intermediate.
Experimental Protocol (for a primary amine):
-
Reaction Setup: To a solution of this compound (1.0 eq) and a primary amine (1.1 eq) in anhydrous dichloromethane (DCM, 15 mL per gram of aldehyde) at room temperature, add glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After filtration and concentration, purify the crude product by column chromatography on silica gel.
Data Summary Table:
| Amine Reactant | Product | Reagents and Conditions | Typical Yield (%) |
| Morpholine | 4-((2,6-dichloro-5-fluoropyridin-3-yl)methyl)morpholine | STAB, AcOH, DCM, rt, 4h | 85-95 |
| Benzylamine | N-((2,6-dichloro-5-fluoropyridin-3-yl)methyl)benzylamine | STAB, AcOH, DCM, rt, 6h | 80-90 |
| Aniline | N-((2,6-dichloro-5-fluoropyridin-3-yl)methyl)aniline | STAB, AcOH, DCM, rt, 12h | 70-85 |
Reaction Pathway Diagram:
Caption: Reductive amination pathway.
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones[4]. The reaction involves the use of a phosphorus ylide (Wittig reagent) and offers excellent control over the position of the newly formed double bond.
Causality of Experimental Choices: The choice of the Wittig reagent is crucial as it determines the stereoselectivity of the resulting alkene. Non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides) typically favor the formation of (Z)-alkenes, while stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes. A strong base, such as n-butyllithium or sodium hydride, is required to deprotonate the phosphonium salt to generate the reactive ylide. Anhydrous conditions are essential as the ylide is highly reactive towards water.
Experimental Protocol (using a non-stabilized ylide):
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF, 10 mL per gram of salt). Cool the suspension to 0 °C. Slowly add n-butyllithium (1.1 eq, as a solution in hexanes). A color change (typically to deep red or orange) indicates ylide formation. Stir the mixture at room temperature for 1 hour.
-
Wittig Reaction: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF (5 mL per mmol of aldehyde). Slowly add this solution to the ylide suspension at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired alkene derivative.
Data Summary Table:
| Wittig Reagent | Product | Base | Typical Yield (%) |
| Methyltriphenylphosphonium bromide | 2,6-Dichloro-5-fluoro-3-vinylpyridine | n-BuLi | 70-85 |
| Ethyltriphenylphosphonium bromide | 2,6-Dichloro-5-fluoro-3-(prop-1-en-1-yl)pyridine | n-BuLi | 65-80 |
| (Triphenylphosphoranylidene)acetonitrile | (E)-3-(2,6-dichloro-5-fluoropyridin-3-yl)acrylonitrile | (no base needed) | 85-95 |
Wittig Reaction Mechanism Overview:
Caption: Simplified Wittig reaction mechanism.
Knoevenagel Condensation for the Synthesis of Electron-Deficient Alkenes
The Knoevenagel condensation is a variation of the aldol condensation that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product[4][5][6].
Causality of Experimental Choices: Active methylene compounds, such as malononitrile or diethyl malonate, are used due to the acidity of the protons alpha to the two electron-withdrawing groups. A weak base like piperidine or pyridine is sufficient to catalyze the reaction by deprotonating the active methylene compound, thus avoiding self-condensation of the aldehyde. The reaction is often carried out in a solvent like ethanol or toluene, and in some cases, a Dean-Stark apparatus is used to remove the water formed during the reaction to drive the equilibrium towards the product.
Experimental Protocol (with malononitrile):
-
Reaction Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (15 mL per gram of aldehyde).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature. A precipitate of the product may form during the reaction.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Isolation: If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.
Data Summary Table:
| Active Methylene Compound | Product | Catalyst | Typical Yield (%) |
| Malononitrile | 2-((2,6-dichloro-5-fluoropyridin-3-yl)methylene)malononitrile | Piperidine | 90-98 |
| Diethyl malonate | Diethyl 2-((2,6-dichloro-5-fluoropyridin-3-yl)methylene)malonate | Piperidine | 85-95 |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(2,6-dichloro-5-fluoropyridin-3-yl)acrylate | Piperidine | 88-96 |
Knoevenagel Condensation Pathway:
Sources
- 1. ossila.com [ossila.com]
- 2. Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Knoevenagel Condensation [organic-chemistry.org]
Application Notes and Protocols for 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde: A Guide for Synthetic Chemists
Introduction
2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two chlorine atoms, a fluorine atom, and an aldehyde group on a pyridine ring, render it a versatile building block for the synthesis of a wide array of complex molecules. The electron-withdrawing nature of the substituents activates the pyridine ring for nucleophilic aromatic substitution, while the aldehyde functionality serves as a handle for a variety of classical transformations.
This technical guide provides an in-depth exploration of the key reaction mechanisms involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not only theoretical insights but also detailed, actionable protocols derived from established methodologies for analogous systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related structures is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂FNO | Biosynth |
| Molecular Weight | 193.99 g/mol | Biosynth |
| CAS Number | 1260758-33-5 | Biosynth |
| Appearance | Likely a solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane and chloroform. Low solubility in water is anticipated. | Inferred from similar compounds |
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. In the case of this compound, the aldehyde and fluoro substituents, along with the pyridine nitrogen, strongly activate the chlorine atoms at the C2 and C6 positions for displacement.
Mechanism of SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and the electron-withdrawing aldehyde group. In the subsequent step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring.
Due to the symmetrical nature of the C2 and C6 positions, monosubstitution can lead to a single product, although the electronic influence of the aldehyde and fluorine might impart subtle differences in reactivity. The introduction of the first nucleophile, if it is electron-donating, will typically deactivate the ring towards a second substitution.
The Strategic Utility of 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde in Modern Pharmaceutical Synthesis
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Among the vast array of functionalized pyridines, 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde stands out as a highly versatile and reactive intermediate. Its unique substitution pattern—featuring two labile chlorine atoms for nucleophilic substitution, a fluorine atom to modulate electronic properties and metabolic stability, and a reactive aldehyde handle—makes it a powerful building block for constructing complex molecular architectures.[3] This guide provides an in-depth exploration of the synthesis and application of this key intermediate, with a focus on its strategic deployment in the synthesis of targeted therapeutics, particularly kinase inhibitors. We will detail both a robust protocol for its preparation from a common precursor and its subsequent elaboration into advanced pharmaceutical scaffolds.
Introduction: A Scaffold of Strategic Importance
The pursuit of novel therapeutics with high potency and selectivity is a central theme in drug discovery. Heterocyclic compounds are paramount in this endeavor, with pyridine derivatives being particularly prevalent.[1] The 2,6-dichloro-5-fluoro-pyridine core is of significant interest as it serves as a precursor to a range of biologically active molecules, including antibacterial agents and kinase inhibitors.[4][5]
While the corresponding nitrile and carboxylic acid derivatives are well-documented starting points, particularly in the synthesis of fluoroquinolone antibiotics, the aldehyde functionality offers distinct synthetic advantages.[4][6] The aldehyde group is a versatile electrophile, readily participating in a host of carbon-carbon and carbon-nitrogen bond-forming reactions, such as:
-
Reductive Amination: To introduce diverse amine-containing side chains.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For the stereoselective formation of alkenes.
-
Condensation Reactions: With active methylene compounds to build new heterocyclic rings.
-
Henry Reactions: To form nitro-alcohol intermediates.
This document serves as a technical guide for researchers, chemists, and drug development professionals, providing both the foundational knowledge and practical protocols to effectively utilize this compound in their synthetic campaigns.
Synthesis of this compound
While this compound is commercially available, an in-house synthesis from its more common nitrile precursor provides a cost-effective and reliable supply for large-scale campaigns. The partial reduction of a nitrile to an aldehyde is a well-established transformation, with Diisobutylaluminium hydride (DIBAL-H) being the reagent of choice for its high selectivity and functional group tolerance.[7][8]
The reaction proceeds via the formation of an intermediate N-aluminyl imine upon addition of one equivalent of DIBAL-H at low temperature. This intermediate is stable at low temperatures but is readily hydrolyzed upon aqueous workup to yield the desired aldehyde.[8][9] It is critical to maintain a low temperature (typically -78 °C) to prevent over-reduction to the primary amine.[9]
Caption: Synthetic route to the target aldehyde from its nitrile precursor.
Protocol 2.1: DIBAL-H Reduction of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | 82671-02-1 | 190.99 | Starting material. |
| Diisobutylaluminium hydride (DIBAL-H), 1.0 M in Toluene | 1191-15-7 | 142.22 | Pyrophoric, handle under inert atmosphere. |
| Anhydrous Toluene | 108-88-3 | 92.14 | Dry over molecular sieves. |
| Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) | 6381-59-5 | 282.22 | For quenching the reaction. |
| Diethyl Ether | 60-29-7 | 74.12 | For extraction. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | For drying organic phase. |
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (1.0 eq).
-
Dissolution: Add anhydrous toluene (approx. 0.2 M concentration) and cool the resulting solution to -78 °C using an acetone/dry ice bath.
-
DIBAL-H Addition: Slowly add DIBAL-H (1.0 M in toluene, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The rate of addition is critical to prevent over-reduction.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: While maintaining the temperature at -78 °C, slowly add methanol (1.0 eq relative to DIBAL-H) to quench any excess hydride. Then, slowly add a saturated aqueous solution of Rochelle's salt and allow the mixture to warm to room temperature. Stir vigorously for 1-2 hours until two clear layers are observed.
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Expected Yield: 75-85%.
Application in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many cancers, making them prime targets for drug development.[10][11] Substituted pyridines are a well-established scaffold for kinase inhibitors, often designed to interact with the ATP-binding site.[5] The this compound core is an excellent starting point for generating libraries of potential kinase inhibitors. The two chlorine atoms can be sequentially and selectively displaced by various nucleophiles, allowing for the exploration of structure-activity relationships (SAR).
A common strategy involves an initial reductive amination at the aldehyde, followed by a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) at one of the chloro-positions.
Caption: General workflow for elaborating the aldehyde into a kinase inhibitor scaffold.
Protocol 3.1: Synthesis of a 2-Amino-6-chloro-5-fluoro-N-substituted-3-(aminomethyl)pyridine Intermediate
This protocol details a key transformation: the reductive amination of the aldehyde followed by a selective SNAr at the more activated C-2 position.
Materials:
| Reagent/Material | CAS Number | Notes |
| This compound | 1260758-33-5 | Synthesized as per Protocol 2.1. |
| Benzylamine | 100-46-9 | Representative primary amine. |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | Mild reducing agent for reductive amination. |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous. |
| Aniline | 62-53-3 | Representative nucleophile for SNAr. |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | Non-nucleophilic base. |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | High-boiling polar aprotic solvent for SNAr. |
Step A: Reductive Amination
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Amine Addition: Add benzylamine (1.05 eq). Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Stir the reaction at room temperature for 12-18 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield N-(benzyl)-1-(2,6-dichloro-5-fluoropyridin-3-yl)methanamine.
Step B: Nucleophilic Aromatic Substitution (SNAr)
-
Setup: Dissolve the product from Step A (1.0 eq) in NMP.
-
Reagent Addition: Add aniline (1.2 eq) and DIPEA (2.0 eq).
-
Heating: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring by LC-MS.
-
Workup: Cool the reaction to room temperature and pour into water. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the final 2-anilino-6-chloro-N-benzyl-5-fluoro-3-(aminomethyl)pyridine intermediate. This intermediate can be further functionalized at the C-6 position to complete the synthesis of a target kinase inhibitor.
Conclusion
This compound is a high-value, versatile building block for pharmaceutical synthesis. Its strategic combination of reactive sites—an aldehyde for chain elaboration and two differentially activated chlorine atoms for substitution—provides a robust platform for generating diverse and complex molecular libraries. The protocols outlined in this guide offer reliable methods for both its synthesis and its application in the construction of advanced intermediates for targeted therapies like kinase inhibitors. By leveraging the unique reactivity of this scaffold, medicinal chemists can accelerate the discovery and development of novel drug candidates.
References
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Reagent Guide: Di-isobutyl Aluminum Hydride (DIBAL). Master Organic Chemistry. [Link]
-
3-Pyridinecarboxaldehyde, 6-Chloro-5-Fluoro. Pipzine Chemicals. [Link]
-
The Chemical Properties and Synthesis Applications of 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PubMed Central. [Link]
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Pyridine-2,6-dicarboxamide-based fluorescent sensor for detection of Fe3+ and Hg2+. Nature. [Link]
-
DiBAl-H Reduction Reaction of Ester or Nitrile to Aldehyde. YouTube. [Link]
-
2,6-Dichloro-5-Fluoro-3-Pyridinecarboxlic Acid. Pipzine Chemicals. [Link]
-
3-Pyridinecarboxamide, 2,6-dichloro-5-fluoro. Pipzine Chemicals. [Link]
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PubMed Central. [Link]
-
Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Royal Society of Chemistry. [Link]
-
Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
-
2-Pyridinecarboxaldehyde, 6-Chloro-3-Fluoro. Pipzine Chemicals. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. [Link]
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synthesis of Gemifloxacin using 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
An In-Depth Guide to the Synthesis of Gemifloxacin Utilizing 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
Introduction: The Significance of Gemifloxacin and its Synthesis
Gemifloxacin is a potent, broad-spectrum fluoroquinolone antibiotic effective against a variety of bacterial infections, including acute bacterial exacerbation of chronic bronchitis and mild-to-moderate pneumonia.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, thereby leading to bacterial cell death.[1][3] The synthesis of Gemifloxacin is a topic of significant interest to medicinal chemists and pharmaceutical scientists. A key starting material in many synthetic routes is 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile, a versatile building block for various fluoroquinolone derivatives.[4][5][6] This document provides a detailed application note and protocol for the synthesis of Gemifloxacin, with a focus on the strategic use of this key pyridine derivative.
The Synthetic Strategy: A Multi-Step Approach
The synthesis of Gemifloxacin from 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is a multi-step process that can be broadly divided into three key stages:
-
Construction of the Quinolone Core: This initial phase involves a series of reactions to build the fundamental 1,8-naphthyridine ring system of Gemifloxacin from the starting pyridinecarbonitrile.
-
Coupling with the Side Chain: In this critical step, the naphthyridine core is coupled with the appropriate chiral aminomethyl-methoxyimino-pyrrolidine side chain, which is a key determinant of Gemifloxacin's biological activity.
-
Purification and Salt Formation: The final stage involves the purification of the crude Gemifloxacin and its conversion into a pharmaceutically acceptable salt, typically the mesylate salt, to enhance its stability and bioavailability.
Visualizing the Synthetic Pathway
The following diagram illustrates the overall synthetic workflow from the starting material to the final product.
Caption: Overall workflow for the synthesis of Gemifloxacin Mesylate.
Part 1: Synthesis of the Naphthyridine Core
The construction of the 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid core is a pivotal part of the synthesis. This process typically involves the reaction of 2,6-dichloro-5-fluoronicotinic acid (which can be derived from the starting nitrile) with a cyclopropylamine derivative, followed by cyclization.
Protocol for Naphthyridine Core Synthesis
Step 1a: Hydrolysis of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
-
To a solution of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile in a suitable solvent (e.g., a mixture of acetic acid and water), add a strong acid such as sulfuric acid.
-
Heat the mixture to reflux (approximately 102-104 °C) and monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0-5 °C to precipitate the product.
-
Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum to yield 2,6-dichloro-5-fluoronicotinic acid.
Step 1b: Amidation with Cyclopropylamine
-
In a suitable reaction vessel, dissolve the 2,6-dichloro-5-fluoronicotinic acid in an appropriate solvent.
-
Add cyclopropylamine to the solution.
-
Heat the reaction mixture to reflux and remove water as it forms.
-
After the reaction is complete, wash the organic phase with water, dry it, and concentrate to obtain the corresponding amide intermediate.
Step 1c: Cyclization and Hydrolysis to the Naphthyridine Core
-
The amide intermediate is then subjected to a base-catalyzed cyclization reaction to form the naphthyridine ring.
-
Subsequent hydrolysis of the resulting ester or nitrile group at the 3-position yields the carboxylic acid core.
-
The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.[7]
Part 2: Coupling Reaction and Formation of Gemifloxacin
This step involves the nucleophilic substitution of the chlorine atom at the 7-position of the naphthyridine core with the (Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidine side chain.
Caption: The crucial coupling reaction to form Gemifloxacin.
Protocol for the Coupling Reaction
-
In a reaction vessel, suspend the naphthyridine core in a suitable organic solvent (e.g., acetonitrile or dimethylformamide).
-
Add the (Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidine side chain and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the suspension.
-
Heat the reaction mixture to a temperature between 40-80 °C and stir until the reaction is complete, as monitored by TLC or HPLC.
-
Upon completion, cool the reaction mixture and filter the precipitated solid.
-
Wash the solid with the reaction solvent and then with water to remove any unreacted starting materials and salts.
-
Dry the crude Gemifloxacin under vacuum.
It is important to note that this coupling reaction can lead to the formation of dimeric impurities, which can be challenging to remove.[8] Therefore, careful control of reaction conditions and subsequent purification are crucial.
Part 3: Purification and Salt Formation
The crude Gemifloxacin is purified to meet pharmaceutical standards, and then converted to its mesylate salt.
Protocol for Purification and Salt Formation
Purification:
-
The crude Gemifloxacin can be purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and isopropyl alcohol.[8]
-
Alternatively, slurry washing with a solvent like isopropyl alcohol and water can be effective.[8]
-
The purified Gemifloxacin is then dried under vacuum.
Salt Formation (Mesylate):
-
Dissolve the purified Gemifloxacin in a suitable solvent, such as a mixture of isopropyl alcohol and water, by heating to 45-50 °C.[8]
-
Add a stoichiometric amount of methanesulfonic acid dropwise to the solution.
-
Cool the solution to 25-30 °C and stir for an extended period (e.g., 18-22 hours) to allow for complete salt formation and precipitation.[8]
-
Further cool the mixture to 0-5 °C and hold for a few hours to maximize the yield.[8]
-
Filter the precipitated Gemifloxacin mesylate, wash with cold isopropyl alcohol, and dry under vacuum.[8]
Quantitative Data and Reaction Parameters
| Step | Key Reagents | Solvent(s) | Temperature (°C) | Typical Yield (%) |
| Core Synthesis | 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile, Cyclopropylamine | Acetic acid/Water, Ethanol | Reflux | 70-80 |
| Coupling Reaction | Naphthyridine Core, Pyrrolidine Side Chain | Acetonitrile or DMF | 40-80 | 65-75 |
| Purification | Crude Gemifloxacin | Chloroform/Isopropyl Alcohol | Reflux, then cool | >90 (recovery) |
| Salt Formation | Purified Gemifloxacin, Methanesulfonic Acid | Isopropyl Alcohol/Water | 45-50, then cool to 0-5 | >95 |
Characterization and Quality Control
The identity and purity of the synthesized Gemifloxacin and its mesylate salt should be confirmed using a battery of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to quantify any impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Mechanistic Insights and Rationale
The synthesis of Gemifloxacin relies on well-established principles of organic chemistry. The initial steps to form the naphthyridine core involve nucleophilic aromatic substitution and intramolecular cyclization reactions. The key coupling step is a classic SNAr (nucleophilic aromatic substitution) reaction, where the amine of the pyrrolidine side chain displaces the chlorine atom on the electron-deficient naphthyridine ring. The choice of a non-nucleophilic base is critical to prevent side reactions with the carboxylic acid group. The final salt formation is an acid-base reaction that improves the drug's solubility and stability.
Conclusion
The synthesis of Gemifloxacin from 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is a robust and scalable process. This guide provides a comprehensive overview and detailed protocols for researchers and drug development professionals. By understanding the underlying chemistry and carefully controlling the reaction conditions, it is possible to synthesize high-purity Gemifloxacin for further investigation and potential therapeutic applications.
References
Sources
- 1. Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gemifloxacin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile CAS 82671-02-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. CN101899044A - Method for synthesizing Gemifloxacin main ring compound - Google Patents [patents.google.com]
- 8. US20100076193A1 - process for the preparation of gemifloxacin - Google Patents [patents.google.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Note: Synthetic Strategies for Novel Compound Generation from 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde
Abstract
The 2,6-dichloro-5-fluoropyridine core is a privileged scaffold in modern medicinal chemistry, serving as a foundational element in numerous therapeutic agents.[1] The strategic placement of a carboxaldehyde group at the 3-position transforms this scaffold into 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde, a highly versatile building block for combinatorial chemistry and drug discovery. The aldehyde's electrophilicity, modulated by the electron-withdrawing effects of the halogenated pyridine ring, allows for a diverse array of chemical transformations. This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for key synthetic applications of this reagent, including reductive amination, Knoevenagel condensation, and the synthesis of novel fused heterocyclic systems. Each protocol is accompanied by mechanistic insights and workflow diagrams to ensure robust and reproducible execution.
Introduction: The Strategic Value of a Versatile Pyridine Aldehyde
Substituted pyridines are cornerstone intermediates in the synthesis of agrochemicals and pharmaceuticals, most notably in the development of naphthyridine antibacterial agents.[1] this compound (CAS 1260758-33-5) emerges as a particularly valuable synthon due to its trifecta of reactive sites: two distinct chlorine atoms amenable to nucleophilic substitution and a highly reactive aldehyde group.[2] This aldehyde serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, enabling the rapid diversification of the pyridine core to generate libraries of novel compounds for biological screening.
The electron-deficient nature of the pyridine ring, amplified by the three halogen substituents, enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack. This application note details robust protocols for leveraging this reactivity in three high-impact synthetic transformations.
Physicochemical Properties & Safety
A thorough understanding of a reagent's properties and hazards is paramount for safe and effective experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 1260758-33-5 | [2] |
| Molecular Formula | C₆H₂Cl₂FNO | [2] |
| Molecular Weight | 193.99 g/mol | [2] |
| Appearance | Predicted to be a solid | General knowledge |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) | [3] |
Safety & Handling:
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from closely related halogenated pyridine aldehydes and acids dictates a cautious approach.[4][5][6]
-
Hazard Profile: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[4]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The container should be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Synthetic Applications & Protocols
The true value of this compound lies in its ability to serve as a launchpad for diverse molecular architectures. The following protocols have been designed to be robust and adaptable.
Application 1: Reductive Amination for Amine Library Synthesis
Reductive amination is a cornerstone of medicinal chemistry for installing diverse amine functionalities. The reaction proceeds via the in-situ formation of an imine intermediate between the aldehyde and a primary or secondary amine, which is then reduced by a mild, selective hydride agent. The choice of sodium triacetoxyborohydride (STAB) is deliberate; it is mild enough to not reduce the starting aldehyde but is highly effective at reducing the protonated iminium ion, minimizing side reactions.
Sources
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. biosynth.com [biosynth.com]
- 3. 2,6-Dichloro-5-Fluoro-3-Pyridinecarboxylic Acid Manufacturer China | High Purity CAS 86393-34-2 | Specifications, Uses & Safety Data [pipzine-chem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.be [fishersci.be]
- 6. jubilantingrevia.com [jubilantingrevia.com]
Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde
Introduction: Strategic Importance of a Key Building Block
2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring two reactive chlorine atoms, an electron-withdrawing fluorine atom, and a versatile aldehyde group—positions it as a critical intermediate for the synthesis of complex molecular architectures. Notably, the closely related precursor, 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, is a known scaffold for the synthesis of broad-spectrum fluoroquinolone antibiotics like Gemifloxacin.[1] The aldehyde functionality offers a direct route for chain extension, reductive amination, and the formation of various heterocyclic rings, making it an invaluable synthon for drug discovery and development professionals.
This guide provides a detailed examination of a robust and scalable synthetic route to this compound, focusing on the practical challenges and critical parameters for transitioning from laboratory-scale to pilot-plant production. We will delve into the causality behind procedural choices, process safety, and analytical controls to ensure a reliable and efficient manufacturing process.
Synthetic Strategy and Mechanistic Rationale
The conversion of a nitrile to an aldehyde is a cornerstone transformation in organic synthesis. For the production of this compound, the most direct and industrially viable approach is the partial reduction of the corresponding nitrile precursor, 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile.
Evaluation of Reductive Methods
Several reagents can achieve this transformation, but for scale-up, the choice is dictated by selectivity, cost, safety, and ease of handling.
-
Catalytic Hydrogenation (e.g., Rosenmund Reduction): While effective for acid chlorides, this method is generally not applicable to nitriles for selective aldehyde synthesis.
-
Metal Hydrides: Reagents like lithium aluminium hydride (LiAlH₄) are too reactive and typically reduce nitriles to the corresponding primary amine.
-
Diisobutylaluminium Hydride (DIBAL-H): This is the reagent of choice for this transformation. DIBAL-H is a powerful yet sterically hindered reducing agent that selectively reduces nitriles to an intermediate imine-aluminium complex at low temperatures. This complex is stable at reduced temperatures but is readily hydrolyzed upon aqueous work-up to yield the desired aldehyde. The low reaction temperature is critical to prevent over-reduction to the amine.
Reaction Mechanism: DIBAL-H Reduction
The mechanism proceeds in two distinct stages:
-
Reduction: The electrophilic aluminium center of DIBAL-H coordinates to the nitrogen of the nitrile. This is followed by the intramolecular transfer of a hydride ion to the nitrile carbon, forming a stable N-aluminated imine intermediate.
-
Hydrolysis: During aqueous work-up, this intermediate is rapidly hydrolyzed to liberate the aldehyde and aluminium salts.
Caption: DIBAL-H reduction of a nitrile to an aldehyde.
Process Development and Scale-Up Considerations
Transitioning the DIBAL-H reduction from a lab bench to a pilot plant requires careful consideration of several critical factors. The overarching goals are to maintain selectivity, ensure safety, and simplify the isolation of a high-purity product.
Reagent and Solvent Selection
-
Starting Material: The purity of the starting nitrile, 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, is paramount. Impurities can lead to side reactions and complicate purification.
-
Solvent: The reaction is typically performed in non-polar, aprotic solvents like toluene, hexane, or dichloromethane (DCM). For scale-up, toluene is often preferred due to its higher boiling point (allowing a wider temperature range for control) and lower cost compared to DCM. It is crucial to use anhydrous solvents to prevent premature quenching of the DIBAL-H.
-
DIBAL-H: This reagent is commercially available as a solution in various solvents (e.g., toluene, hexanes, THF). Using a solution simplifies handling, as neat DIBAL-H is highly pyrophoric.
Critical Process Parameters (CPPs)
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) | Rationale and Justification |
| Temperature | -78 °C (Dry Ice/Acetone) | -70 to -60 °C (Cryogenic Chiller) | Crucial for Selectivity. Prevents over-reduction to the amine. Precise temperature control in a large reactor is essential. |
| DIBAL-H Stoichiometry | 1.1 - 1.2 equivalents | 1.05 - 1.1 equivalents | Minimizes cost and reduces the thermal load during quenching. In-process monitoring is used to ensure full conversion. |
| Addition Rate | ~1 hour via dropping funnel | 2-4 hours via dosing pump | Controls the exotherm of the reaction. A slow, controlled addition on a large scale is a critical safety measure. |
| Quenching Strategy | Slow addition of methanol, then water/acid | Reverse addition of reaction mixture to a pre-cooled quench solution (e.g., aqueous acid or Rochelle's salt) | Critical Safety Step. Adding the reaction to the quench solution provides better control over the highly exothermic and gas-evolving quench of excess DIBAL-H. |
| Purification | Silica Gel Chromatography | Crystallization | Chromatography is not economically viable for large quantities. Developing a robust crystallization protocol is essential for achieving high purity on scale. |
Safety Protocols for Scale-Up
Handling large quantities of DIBAL-H necessitates stringent safety protocols.
-
Inert Atmosphere: The entire process, from reactor charging to quenching, must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent contact with air and moisture.
-
Exotherm Control: The reaction and, more importantly, the quench are highly exothermic. The reactor must have adequate cooling capacity, and emergency cooling plans should be in place.
-
Hydrogen Evolution: The quench process evolves significant volumes of hydrogen gas. The reactor must be properly vented to a safe area to prevent pressurization and the creation of an explosive atmosphere.
-
Personal Protective Equipment (PPE): Standard PPE includes flame-retardant lab coats, safety glasses, and face shields. For handling DIBAL-H, specialized gloves are required.[2][3]
Detailed Experimental Protocols
Laboratory Scale Protocol (Synthesis of ~150 g)
Materials:
-
2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (191.0 g, 1.0 mol)
-
Anhydrous Toluene (2.0 L)
-
DIBAL-H (1.0 M in Toluene, 1.1 L, 1.1 mol)
-
Methanol (200 mL)
-
Hydrochloric Acid (2 M, 2.0 L)
-
Ethyl Acetate (for extraction)
-
Brine Solution (Saturated NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: A 5 L, 3-neck round-bottom flask is equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel. The system is flame-dried and maintained under a positive pressure of nitrogen.
-
Charging: Charge the 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile and anhydrous toluene into the flask. Stir to dissolve.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
DIBAL-H Addition: Add the DIBAL-H solution dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed -65 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: While maintaining the temperature below -60 °C, slowly add methanol to quench the excess DIBAL-H. Then, slowly add the 2 M HCl solution. Caution: Vigorous gas evolution (H₂) will occur.
-
Warm-up and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the pure aldehyde.
Pilot Scale-Up Workflow
The following diagram outlines the logical flow for a pilot-scale campaign, emphasizing safety and engineering controls.
Caption: Pilot-scale manufacturing workflow diagram.
Analytical Quality Control
Rigorous analytical monitoring is essential for a self-validating and trustworthy protocol.
| Analysis Type | Stage | Purpose | Method |
| Identity & Purity | Raw Material | Confirm identity and purity of starting nitrile. | ¹H NMR, HPLC, GC |
| In-Process Control (IPC) | During Reaction | Monitor disappearance of starting material. | TLC, HPLC |
| Identity & Purity | Final Product | Confirm structure and determine purity. | ¹H NMR, ¹³C NMR, HPLC, GC-MS |
| Residual Solvents | Final Product | Quantify remaining process solvents. | Headspace GC |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient DIBAL-H (degraded or poor quality)- Reaction temperature too low | - Titrate DIBAL-H solution before use.- Add an additional 0.1 eq of DIBAL-H and re-analyze.- Allow reaction to stir for a longer period. |
| Low Yield | - Over-reduction to the amine (temperature too high)- Hydrolysis of product during work-up- Mechanical losses | - Ensure strict temperature control during addition.- Perform work-up and extractions promptly.- Optimize crystallization/filtration steps. |
| Product Contaminated with Amine | - Temperature excursion during reaction or quench- DIBAL-H added too quickly | - Improve reactor cooling and slow the addition rate.- The amine can be difficult to remove; an acidic wash may help, but re-work is often necessary. |
| Difficult Emulsion during Work-up | - Formation of gelatinous aluminium salts. | - Use a Rochelle's salt (potassium sodium tartrate) quench, which chelates the aluminium and often leads to better phase separation.- Add more organic solvent or brine to help break the emulsion. |
Conclusion
The synthesis of this compound via DIBAL-H reduction of the corresponding nitrile is a highly effective and scalable method. Success in a production environment hinges on a deep understanding of the reaction mechanism and meticulous control over key parameters, particularly temperature. By implementing the robust process controls, safety protocols, and analytical checks outlined in this guide, researchers and drug development professionals can confidently and safely scale the production of this valuable synthetic intermediate.
References
-
ResearchGate. A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Available at: [Link]
- Google Patents.US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Pipzine Chemicals. 2,6-Dichloro-5-Fluoro-3-Pyridinecarboxlic Acid. Available at: [Link]
-
Loba Chemie. 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet. Available at: [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating the Stability of 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde
Welcome to the dedicated technical support center for 2,6-dichloro-5-fluoro-3-pyridinecarboxaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but reactive building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the stability challenges you may encounter during your experiments. Our goal is to empower you with the technical knowledge to anticipate potential issues, optimize your reaction conditions, and ensure the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The principal stability concern for this compound is its susceptibility to nucleophilic aromatic substitution (SNAr). The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the three halogen substituents (two chlorine, one fluorine) and the aldehyde group. This electron deficiency makes the carbon atoms at positions 2 and 6, which are bonded to chlorine, particularly electrophilic and prone to attack by nucleophiles. Consequently, unintended displacement of the chloro groups can occur under various reaction conditions.[1][2]
Q2: How should I properly store this compound?
A2: To ensure its long-term stability, the compound should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing and reducing agents, strong acids, and strong bases.[3][4][5] The container should be tightly sealed to prevent exposure to moisture, which could lead to hydrolysis. For extended storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q3: Is this compound sensitive to air or moisture?
A3: While stable under normal, dry conditions, prolonged exposure to moisture, especially in the presence of basic or acidic conditions, can lead to the hydrolysis of the chloro substituents at the 2 and 6 positions. The aldehyde functional group itself can also be susceptible to oxidation upon prolonged exposure to air, potentially forming the corresponding carboxylic acid.
Q4: What are the expected physical properties of this compound?
A4: this compound is typically a solid at room temperature, often appearing as a white or off-white powder. It has low solubility in water but is soluble in common organic solvents like dichloromethane and chloroform.[3][4]
Troubleshooting Guides
Issue 1: Low Yield or Failure in Nucleophilic Substitution Reactions
Symptom: You are attempting to displace one or both of the chloro groups with a nucleophile (e.g., an amine, alcohol, or thiol), but you observe a low yield of the desired product, a complex mixture of products, or recovery of the starting material.
Root Cause Analysis:
The reactivity of the chloro groups at the C2 and C6 positions is high, but several factors can lead to undesired outcomes:
-
Decomposition of Starting Material: The presence of trace amounts of water or other nucleophilic impurities in your reaction mixture can consume the starting material before your desired nucleophile has a chance to react.
-
Competing Side Reactions: The aldehyde group is also reactive and can undergo side reactions, such as aldol condensation or oxidation, depending on the reaction conditions.
-
Steric Hindrance: A bulky nucleophile may have difficulty accessing the electrophilic carbon centers, leading to a slow or incomplete reaction.
-
Insufficient Activation: While the pyridine ring is electron-deficient, very weak nucleophiles may require the use of a base or catalyst to facilitate the reaction.
Solutions & Protocols:
-
Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Run the reaction under an inert atmosphere (nitrogen or argon).
-
Control of Stoichiometry: Use a precise stoichiometry of your nucleophile. An excess of a strong nucleophile might lead to double substitution when only mono-substitution is desired.
-
Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature or the desired reaction temperature. This can help to control exothermic reactions and minimize side product formation.
-
Choice of Base: If a base is required to deprotonate your nucleophile, use a non-nucleophilic base (e.g., potassium carbonate, cesium carbonate, or a hindered amine like diisopropylethylamine) to avoid competition with your desired nucleophile.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DMSO, or acetonitrile) under an inert atmosphere, add the nucleophile (1.0-1.2 eq).
-
If required, add a suitable base (1.5-2.0 eq).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Issue 2: Unwanted Hydrolysis of Chloro Substituents
Symptom: During your reaction or workup, you observe the formation of byproducts that correspond to the replacement of one or both chloro groups with a hydroxyl group.
Root Cause Analysis:
The chloro groups at the C2 and C6 positions are susceptible to hydrolysis, particularly under basic or strongly acidic conditions.[6][7] This is a known issue with chloropyridines, where the electron-deficient ring activates the halogens towards nucleophilic attack by water or hydroxide ions.
Solutions & Protocols:
-
Maintain Anhydrous Conditions: As mentioned previously, the rigorous exclusion of water from your reaction is critical.
-
pH Control during Workup: During the aqueous workup, avoid strongly basic or acidic conditions if possible. Use mild buffers to adjust the pH if necessary. If a basic wash is required (e.g., with sodium bicarbonate solution), perform it quickly and at a low temperature.
-
Solvent Choice: In some cases, using less polar, aprotic solvents can reduce the risk of hydrolysis.
Data Presentation: Incompatible Reagents and Conditions
| Reagent/Condition | Potential Issue | Mitigation Strategy |
| Strong Aqueous Bases (e.g., NaOH, KOH) | Hydrolysis of C-Cl bonds | Use non-aqueous bases or perform aqueous workup quickly at low temperatures. |
| Strong Oxidizing Agents (e.g., KMnO₄, CrO₃) | Oxidation of the aldehyde to a carboxylic acid | Use milder oxidizing agents if aldehyde oxidation is not the desired reaction. |
| Strong Reducing Agents (e.g., NaBH₄, LiAlH₄) | Reduction of the aldehyde to an alcohol | Protect the aldehyde group if other functional groups need to be reduced. |
| Protic Solvents with Strong Bases | Solvolysis (replacement of Cl with solvent) | Use aprotic solvents. |
| High Temperatures (>150 °C) | Potential for decomposition/polymerization | Conduct reactions at the lowest effective temperature. |
Visualizing Instability: Reaction Pathways
The following diagrams illustrate the key stability challenges associated with this compound.
Caption: Potential degradation and reaction pathways.
Experimental Workflow: A Self-Validating System
To ensure the reliability of your experiments, we recommend the following self-validating workflow when working with this compound.
Caption: Recommended experimental workflow.
References
- Pipzine Chemicals. (n.d.). 3-Pyridinecarboxaldehyde, 6-Chloro-5-Fluoro-.
- Pipzine Chemicals. (n.d.). 3-Pyridinecarboxaldehyde, 2-Chloro-5-Fluoro-.
- Pipzine Chemicals. (2026, January 22). 3-Pyridinecarboxamide, 2,6-dichloro-5-fluoro.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Applications of 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Pipzine Chemicals. (n.d.). 2,6-Dichloro-5-Fluoro-3-Pyridinecarboxlic Acid.
- Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Klumpp, D. A., Zhang, Y., Kindelin, P. J., & Lau, S. (2008). Superacid-catalyzed reactions of pyridinecarboxaldehydes. The Journal of Organic Chemistry, 73(15), 6117-6120.
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
- Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3-Pyridinecarboxaldehyde, 6-Chloro-5-Fluoro- | Properties, Uses, Safety, Supplier & SDS China [pipzine-chem.com]
- 4. 3-Pyridinecarboxaldehyde, 2-Chloro-5-Fluoro-: Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]
- 5. fishersci.com [fishersci.com]
- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 7. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde Analogs
Welcome to the technical support center for the synthesis of 2,6-dichloro-5-fluoro-3-pyridinecarboxaldehyde and its analogs. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing these highly functionalized heterocyclic compounds. These molecules serve as critical building blocks, particularly in the development of novel pharmaceuticals like fluoroquinolone antibacterial agents.[1]
The unique electronic properties of the pyridine ring, substituted with three electron-withdrawing groups (two chloro, one fluoro), present significant synthetic challenges.[2] This guide provides in-depth, field-proven insights into common pitfalls, troubleshooting strategies, and robust protocols to help you achieve your synthetic goals efficiently and reproducibly.
Section 1: Core Synthetic Challenges & Mechanistic Insights
The primary difficulties in synthesizing these targets do not stem from a single reaction but from the cumulative effect of the substitutions on the pyridine ring's reactivity. Understanding these underlying principles is crucial for effective troubleshooting.
-
Extreme Electron Deficiency: The combined inductive effects of the 2,6-dichloro and 5-fluoro substituents render the pyridine ring highly electron-poor. This deactivation complicates electrophilic aromatic substitution and makes the ring susceptible to nucleophilic attack.
-
Steric Hindrance: The substituents flanking the C3 position create a sterically congested environment, potentially impeding the approach of bulky reagents required for formylation or functional group manipulation.
-
Reactivity of Halogens: While the C-Cl bonds are relatively stable, they can be susceptible to nucleophilic displacement under certain conditions, especially with strong nucleophiles or at elevated temperatures. The halogens at the 2 and 4 (or 6) positions are particularly prone to hydrolysis under harsh conditions, which can be a significant issue when hydrolyzing precursor nitriles or esters.[3][4]
Typical Synthetic Approach Workflow
The most common strategies involve the functionalization of a pre-formed 2,6-dichloro-5-fluoropyridine core. The introduction of the aldehyde functionality at the C3 position is the pivotal step and is fraught with potential issues.
Caption: General synthetic workflow for the target aldehyde.
Section 2: Troubleshooting Guide (Problem-Solution Format)
This section directly addresses common issues encountered during the synthesis.
| Problem Encountered | Potential Root Cause(s) | Recommended Troubleshooting Actions & Explanations |
| Low or No Yield of Aldehyde | 1. Over-reduction: The aldehyde is reduced further to the corresponding alcohol. This is common with powerful reducing agents like LiAlH₄ or even DIBAL-H if not stoichiometrically and thermally controlled. 2. Incomplete Reaction: The precursor (nitrile, ester, or acid) is largely unreacted. This can be due to deactivated reagents, insufficient equivalents, or temperatures that are too low. 3. Degradation: The aldehyde product may be unstable to the reaction or workup conditions (e.g., strong acid/base). | 1. Control the Reduction: a. Use DIBAL-H at Low Temperature: Perform the reduction at -78 °C. DIBAL-H is known to reduce nitriles and esters to aldehydes at this temperature. b. Stoichiometry is Key: Use 1.0-1.2 equivalents of DIBAL-H for esters and 1.5-2.0 for nitriles. Titrate your DIBAL-H solution before use. c. Inverse Addition: Add the substrate solution slowly to the DIBAL-H solution to maintain a low concentration of the substrate and minimize over-reduction. 2. Ensure Complete Reaction: a. Reagent Quality: Use freshly opened or properly stored anhydrous solvents and reagents. b. Monitor with TLC/GC-MS: Track the disappearance of starting material before quenching the reaction. 3. Gentle Workup: Quench the reaction at low temperature with a carefully chosen reagent (e.g., Rochelle's salt solution, dilute HCl, or ethyl acetate followed by water). Avoid strong acids or bases which can catalyze side reactions. |
| Major Impurity Detected: Trichlorinated Pyridine | Formation of a 2,4,6-trichloro byproduct during the synthesis of the dichloropyridine core from a dihydroxy precursor using reagents like POCl₃/PCl₅.[3][4] | 1. Modify the Chlorination Protocol: a. Control Stoichiometry: Carefully control the equivalents of the chlorinating agent. Excess reagent can drive the formation of over-chlorinated products.[5] b. Optimize Temperature: Running the reaction at the lowest effective temperature can improve selectivity and reduce byproduct formation.[5] 2. Alternative Synthetic Route: Consider synthesizing the 2,6-dichloro-5-fluoronicotinic acid via an improved process that avoids the problematic chlorination of the dihydroxy-cyano-pyridine, such as converting a 2,6-dihydroxy-5-fluoronicotinate with phosphorus oxychloride in the presence of a lithium reagent.[3][4] |
| Major Impurity Detected: Hydroxylated or Aminated Byproduct | The chloro groups at the C2 and C6 positions are susceptible to nucleophilic substitution, especially by water during hydrolysis steps or by amine nucleophiles if they are present.[3] | 1. Anhydrous Conditions: Ensure all steps are performed under strictly anhydrous conditions until the final aqueous workup. 2. Milder Hydrolysis: If hydrolyzing a nitrile precursor, avoid harsh conditions (e.g., high temperatures, prolonged reaction times with strong acid/base). A two-step procedure (e.g., conversion to amide with concentrated H₂SO₄ at moderate temperature, followed by hydrolysis) might offer better control.[6] 3. Protecting Groups: In multi-step syntheses involving analogs, consider if protecting a particularly sensitive functional group is necessary. |
| Difficult Purification | The product and byproducts (e.g., starting material, over-reduced alcohol, trichlorinated impurity) have similar polarities, making chromatographic separation challenging. | 1. Optimize Chromatography: a. Solvent System: Screen different solvent systems (e.g., Hexane/EtOAc, DCM/Methanol, Toluene/Acetone) to maximize the ΔRf between your product and impurities. b. Column Choice: Consider using different stationary phases (e.g., C18 reverse-phase if polarity is very similar on silica).[7] 2. Recrystallization: If the product is a solid, attempt recrystallization from various solvents. This can be highly effective for removing small amounts of impurities. 3. Derivatization: As a last resort for purification or characterization, the aldehyde can be converted to a stable, easily purified derivative (e.g., an oxime or hydrazone), which can then be hydrolyzed back to the pure aldehyde.[8] |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to introduce the aldehyde at C3?
A1: The most common and generally reliable method is the low-temperature DIBAL-H reduction of the corresponding nitrile (2,6-dichloro-5-fluoro-3-pyridinecarbonitrile) or methyl/ethyl ester. Direct formylation of the 2,6-dichloro-5-fluoropyridine ring via ortho-metalation is extremely challenging and often fails due to the electron-deficient nature of the ring and the potential for halogen-metal exchange or reaction at other sites. The reduction pathway offers a more predictable outcome, provided conditions are strictly controlled.
Q2: How can I effectively monitor the progress of the DIBAL-H reduction?
A2: Thin-Layer Chromatography (TLC) is the most convenient method. Co-spot your reaction mixture with the starting material. The aldehyde product should have a slightly higher Rf than the corresponding alcohol (over-reduction byproduct) and a different Rf from the ester or nitrile precursor. Staining with potassium permanganate (KMnO₄) is effective, as both the aldehyde and alcohol will show up as yellow/brown spots, while the precursor may not stain as intensely. For more quantitative analysis, taking aliquots for GC-MS analysis is highly recommended.
Q3: My 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile starting material is a solid. What are the key quality checks?
A3: The purity of your starting material is critical. Before starting a large-scale reaction, verify its identity and purity using:
-
Melting Point: Compare with the literature value (approx. 89-91 °C). A broad or depressed melting point indicates impurities.
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): This will confirm the structure and reveal the presence of any organic impurities.
-
GC-MS: This is excellent for detecting volatile impurities, such as residual solvents or the trichlorinated byproduct.
Q4: What are the critical safety considerations for this synthesis?
A4:
-
Phosphorus Oxychloride (POCl₃) and Pentachloride (PCl₅): These are highly corrosive and react violently with water. Handle them in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.
-
DIBAL-H (Diisobutylaluminium hydride): This is a pyrophoric reagent that reacts violently with water and air. It must be handled under an inert atmosphere (Nitrogen or Argon) using syringe and cannula techniques. Ensure all glassware is oven-dried and cooled under inert gas.
-
Quenching: The quenching of pyrophoric reagents like DIBAL-H is highly exothermic and can generate flammable hydrogen gas. Perform the quench slowly, at low temperature (-78 °C), and behind a blast shield.
Section 4: Key Experimental Protocol
Protocol: DIBAL-H Reduction of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
This protocol outlines the critical steps for the reduction of the nitrile to the aldehyde.
-
Preparation:
-
Under an inert atmosphere (N₂), add 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (1.0 eq) to anhydrous Toluene (or DCM) in an oven-dried, three-neck flask equipped with a thermometer, magnetic stirrer, and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reduction:
-
Slowly add DIBAL-H (1.0 M in hexanes, 1.5-2.0 eq) dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Workup (Quench):
-
While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by adding ethyl acetate dropwise, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form (this can take several hours).
-
-
Extraction & Purification:
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde using flash column chromatography on silica gel (e.g., Hexane/Ethyl Acetate gradient) to yield the final product.
-
Troubleshooting the Protocol
Caption: Decision tree for troubleshooting the DIBAL-H reduction.
References
Sources
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. 3-Pyridinecarboxamide, 2,6-dichloro-5-fluoro- | Properties, Uses, Safety Data & Supplier China | High-Purity Chemical Analysis [pipzine-chem.com]
- 6. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 7. Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical agents, the purity and quality of starting materials and intermediates are paramount. 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde serves as a critical building block, particularly in the synthesis of fluoroquinolone antibiotics. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods for its quantification and impurity profiling are not just a regulatory expectation but a scientific necessity.
This guide provides a comparative analysis of the most suitable analytical techniques for the validation of this compound. As dedicated, peer-reviewed methods for this specific aldehyde are not widely published, this document takes a first-principles approach. We will compare the development and validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This guide is designed to provide you with the scientific rationale and practical protocols to establish a 'fit-for-purpose' analytical procedure.[2][4]
Understanding the Analyte: Chemical Properties and Analytical Implications
This compound (MW: 193.99 g/mol ) is a halogenated pyridine derivative.[5] Its structure, featuring a reactive aldehyde group and a thermally stable aromatic ring, makes it amenable to both HPLC and GC analysis. However, the choice between these techniques depends on several factors, including the expected impurity profile, required sensitivity, and available instrumentation.
Potential Impurities: The manufacturing process of this intermediate may introduce several related substances.[6][7] A robust analytical method must be able to separate the main component from:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Over-reacted species: Such as the corresponding carboxylic acid (2,6-Dichloro-5-fluoro-3-pyridinecarboxylic acid) due to oxidation of the aldehyde.[8]
-
Related substitution isomers: Positional isomers that may arise during the synthesis.
-
Degradation products: Resulting from instability under specific storage or process conditions.
Comparative Overview: HPLC vs. GC
The selection of the primary analytical technique is a critical decision. Here, we compare HPLC and GC for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale for this compound |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Both are suitable separation techniques for this compound. |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable. | The analyte is likely sufficiently volatile and stable for GC, but HPLC offers broader applicability without thermal stress. |
| Sensitivity | High sensitivity with UV detection due to the aromatic ring. | High sensitivity, especially with an Electron Capture Detector (ECD) due to the presence of halogens. | Both can achieve excellent sensitivity. ECD in GC may offer superior sensitivity for halogenated impurities. |
| Specificity | Excellent resolving power for a wide range of impurities, including non-volatile ones. | Excellent resolution for volatile impurities. Non-volatile impurities will not elute. | HPLC is generally more versatile for unknown impurity profiling. GC excels at separating volatile isomers.[9][10] |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization if the analyte has poor volatility or stability, though unlikely for this compound. | HPLC offers more straightforward sample preparation. |
| Instrumentation | Ubiquitous in pharmaceutical labs. | Common, but perhaps less so than HPLC in QC environments. | Both are readily available in most research and development settings. |
The Validation Workflow: A Self-Validating System
The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] The validation process should be viewed as an integrated workflow.
Caption: Figure 1: A typical workflow for the validation of an analytical method, from development to implementation.
Experimental Protocols & Validation Data
The following sections provide detailed protocols and illustrative acceptance criteria for validating HPLC and GC methods for this compound, in accordance with ICH guidelines.[1][11]
Proposed Method 1: Reverse-Phase HPLC-UV
This method is designed for the quantification (assay) and purity determination of the analyte.
Step-by-Step Protocol:
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and data acquisition software.[12]
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
Reference standard of this compound
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is recommended to ensure elution of potential impurities with different polarities. Start with a higher aqueous composition and ramp up the acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte (typically 254 nm or a more specific wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in acetonitrile to a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected working range (e.g., for linearity).
-
Sample Solution: Accurately weigh and dissolve the sample in acetonitrile to a target concentration within the linear range.
-
Validation Parameters & Acceptance Criteria (Illustrative)
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank (solvent), placebo (if in a formulation), and spiked samples with known impurities. Assess peak purity using a photodiode array (PDA) detector. | The analyte peak should be free from interference from blanks or other components. Peak purity index should be > 0.99. |
| Linearity | Analyze at least five concentrations across the range of 50% to 150% of the target concentration. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-assay): Six replicate injections of the same sample. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or from the standard deviation of the response and the slope of the calibration curve. | LOQ should be accurately and precisely quantifiable. |
| Robustness | Intentionally vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). | The method should remain unaffected by small variations. System suitability parameters should be met. |
Proposed Method 2: Capillary Gas Chromatography (GC-FID/ECD)
This method is an excellent alternative, especially for detecting halogenated impurities.
Step-by-Step Protocol:
-
Instrumentation: Gas chromatograph with a split/splitless injector, a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), and a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD).
-
Reagents and Materials:
-
High-purity carrier gas (Helium or Hydrogen)
-
High-purity makeup gas (Nitrogen)
-
Suitable solvent (e.g., Ethyl Acetate, HPLC grade)
-
Reference standard of this compound
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C (FID or ECD).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold. This separates volatiles and ensures elution of the main peak.
-
Carrier Gas Flow: Constant flow mode, e.g., 1.2 mL/min.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
-
Preparation of Solutions: Similar to the HPLC method, using a suitable GC-compatible solvent like ethyl acetate.
Validation Parameters & Acceptance Criteria (Illustrative)
The validation parameters are the same as for HPLC, but the experimental execution and some acceptance criteria may differ slightly.
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Inject blank solvent and known related substances to ensure baseline separation from the main analyte peak. | Adequate resolution (>1.5) between the analyte and any potential impurities. |
| Linearity | Analyze at least five concentrations covering the working range. | Correlation coefficient (r²) ≥ 0.998. |
| Accuracy | Spike a blank solvent with the analyte at three different levels. | Mean recovery between 97.0% and 103.0%. |
| Precision | Repeatability: Six replicate injections of the same standard solution. Intermediate Precision: Analysis on a different day or with a different instrument. | RSD ≤ 3.0% (may be slightly higher than HPLC due to injection variability). |
| LOD & LOQ | Determined by signal-to-noise ratio or calibration curve statistics. | LOQ should be reliably quantifiable. |
| Robustness | Vary parameters like injector temperature (±10°C), oven ramp rate (±10%), and carrier gas flow (±10%). | System suitability should pass under all varied conditions. |
Final Recommendation
For a comprehensive quality control strategy for this compound, the Reverse-Phase HPLC-UV method is recommended as the primary technique . Its versatility in handling a wide range of potential impurities, including non-volatile ones, and its straightforward operation make it ideal for routine analysis and stability studies.
The Capillary GC method serves as an excellent orthogonal method . It is particularly valuable for confirmation of identity and for the sensitive detection of specific volatile and halogenated impurities that might be difficult to resolve by HPLC. Employing both methods during development provides a more complete picture of the compound's purity profile.
Ultimately, the choice of method and the specifics of the validation must be tailored to the intended use of the analytical data, whether for in-process control, final product release, or regulatory submission.[2][13]
References
-
Pipzine Chemicals. (n.d.). 3-Pyridinecarboxamide, 2,6-dichloro-5-fluoro-. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2,6-Dichloro-5-Fluoro-3-Pyridinecarboxlic Acid. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 3-Pyridinecarbonyl Chloride, 2,6-Dichloro-5-Fluoro-. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
ResearchGate. (2008). Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
eScholarship.org. (2022). utilization of python for gas chromatography data validation and analysis. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Validation of Analytical Methods. Retrieved from [Link]
-
Eurachem. (n.d.). The Fitness for Purpose of Analytical Methods (2025). Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
JRC Publications Repository. (n.d.). Guidelines for performance criteria and validation procedures of analytical methods used in controls of food contact materials. Retrieved from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 3-Pyridinecarboxaldehyde, 6-Chloro-5-Fluoro-. Retrieved from [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. Method Validation [eurachem.org]
- 5. biosynth.com [biosynth.com]
- 6. 3-Pyridinecarboxamide, 2,6-dichloro-5-fluoro- | Properties, Uses, Safety Data & Supplier China | High-Purity Chemical Analysis [pipzine-chem.com]
- 7. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 8. 2,6-Dichloro-5-Fluoro-3-Pyridinecarboxylic Acid Manufacturer China | High Purity CAS 86393-34-2 | Specifications, Uses & Safety Data [pipzine-chem.com]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Comparative Guide to the Spectroscopic Analysis of 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde
This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to characterize 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde, a key heterocyclic building block in modern medicinal and agrochemical synthesis. Its utility is derived from the unique electronic and steric properties conferred by its trifunctionalized pyridine core. Accurate and unambiguous structural confirmation is paramount for its effective use in complex synthetic pathways, making a thorough spectroscopic analysis non-negotiable.
This document moves beyond a simple recitation of data. It delves into the causality behind the observed spectral features, offering field-proven insights into experimental design and data interpretation. We will compare the spectral data of the title compound with its structural analogues to highlight the influence of substituent patterns on spectroscopic signatures.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy is the first-line technique for confirming the presence of key functional groups. For this compound, the primary goal is to verify the integrity of the aldehyde carbonyl group and the substitution pattern on the aromatic ring.
Causality in Experimental Design
The choice of sampling technique is critical. For a solid sample, as this compound is predicted to be, Attenuated Total Reflectance (ATR) is superior to traditional KBr pellet methods. ATR provides excellent sample-to-sample reproducibility, requires minimal sample preparation, and avoids potential hygroscopic interference from KBr, ensuring the integrity of the aldehyde functional group which can be sensitive to hydration.
Experimental Protocol: FT-IR (ATR)
-
Instrument Preparation: Ensure the spectrometer's bench is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with ACS-grade isopropanol and acquire a background spectrum. This is a critical self-validating step, as the resulting spectrum should be a flat line, confirming the absence of contaminants.
-
Sample Application: Place a small amount (1-2 mg) of the crystalline solid onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure optimal contact between the sample and the crystal. Inconsistent pressure is a common source of poor-quality, non-reproducible spectra.
-
Data Acquisition: Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. This number of scans provides an excellent signal-to-noise ratio for a solid-state sample.
Caption: Standard workflow for FT-IR data acquisition using an ATR accessory.
Data Interpretation and Comparative Analysis
The spectrum is dominated by features from the aldehyde and the substituted pyridine ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Comparative Insight |
| ~3050-3100 | Weak | Aromatic C-H Stretch | Typical for pyridine rings. |
| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi Doublet) | This pair of peaks is a hallmark of the aldehyde group and is a critical diagnostic feature. |
| ~1710 | Strong | C=O Stretch (Aldehyde) | The electron-withdrawing nature of the dichlorofluoro-substituted pyridine ring will shift this to a higher frequency compared to unsubstituted pyridine-3-carboxaldehyde (~1690 cm⁻¹).[1] |
| ~1550, ~1460 | Medium-Strong | Aromatic C=C/C=N Ring Stretch | Characteristic vibrations of the pyridine skeleton.[2] |
| ~1250 | Strong | C-F Stretch | The position and intensity are highly characteristic of an aryl-fluoride bond. |
| ~800-850 | Strong | C-Cl Stretch | Expected region for aryl-chloride vibrations. |
| ~880 | Medium | C-H Out-of-Plane Bend | The frequency is indicative of the isolated aromatic proton. |
Electronic Spectroscopy: UV-Visible Analysis
UV-Vis spectroscopy provides insight into the conjugated π-electron system of the molecule. The analysis helps to confirm the electronic structure and can be a useful tool for quantitative analysis.
Causality in Experimental Design
Solvent selection is the most important experimental parameter. A polar, aprotic solvent like acetonitrile is an excellent choice as it can dissolve the analyte without engaging in specific interactions (like hydrogen bonding) that could complicate the spectrum. The UV-cutoff for acetonitrile (~190 nm) ensures a clear window for observing the relevant electronic transitions.
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in UV-grade acetonitrile. From this, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 AU).
-
Instrument Setup: Use a matched pair of quartz cuvettes.
-
Blanking: Fill both the sample and reference cuvettes with UV-grade acetonitrile and run a baseline correction. This self-validating step digitally subtracts any absorbance from the solvent or cuvettes.
-
Sample Measurement: Replace the solvent in the sample cuvette with the prepared analyte solution and acquire the spectrum from 400 nm down to 200 nm.
Data Interpretation and Comparative Analysis
The UV-Vis spectrum of a substituted pyridinecarboxaldehyde is expected to show multiple absorption bands corresponding to different electronic transitions.
| Transition | λmax (nm) (Predicted) | Interpretation & Comparison |
| π → π | ~260-275 | This is the primary absorption band for the pyridine ring system. Unsubstituted pyridine absorbs around 254 nm.[3][4] Halogen and aldehyde substituents, which extend conjugation and act as auxochromes, are expected to cause a bathochromic (red) shift to a longer wavelength. |
| n → π | ~280-300 | This weaker transition is characteristic of the carbonyl group in the aldehyde.[5] It involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This band may appear as a shoulder on the more intense π → π* transition. |
The presence of halogens can also influence the intensity and position of these bands through inductive and resonance effects.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of this compound, providing detailed information about the carbon skeleton and the precise location of each atom. A full suite of experiments (¹H, ¹³C, and 2D NMR) is necessary.
Causality in Experimental Design
The choice of deuterated solvent is paramount. Chloroform-d (CDCl₃) is a good first choice due to its excellent solvating power for many organic compounds and its single residual proton peak that is easily identified.[7] The addition of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is a self-validating practice that ensures accurate chemical shift referencing. For ¹³C NMR, a proton-decoupled experiment is standard practice to simplify the spectrum to single lines for each unique carbon, greatly enhancing clarity.[8]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of CDCl₃. Add a small drop of TMS.
-
¹H NMR Acquisition: Acquire the spectrum at a high field strength (e.g., 400 MHz or greater) to achieve optimal signal dispersion. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitive assignment.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for mapping out the entire molecular structure.[9]
-
Caption: A comprehensive NMR workflow for full structural assignment.
Predicted NMR Data and Interpretation
The substitution pattern leads to a highly simplified yet informative set of spectra.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Comparative Insight |
| ~10.2 | d | ~2.5 | 1H, -CHO | The aldehyde proton is significantly deshielded and appears far downfield. It will show a small coupling to the fluorine atom four bonds away (⁴JHF). |
| ~8.2 | d | ~7.0 | 1H, H-4 | This is the sole aromatic proton. Its chemical shift is influenced by the adjacent electron-withdrawing aldehyde and the ortho fluorine atom. It will exhibit coupling to the fluorine atom three bonds away (³JHF). |
¹³C{¹H} NMR (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity (from F) | Coupling Constant (J, Hz) | Assignment | Comparative Insight |
| ~185 | d | ~5 | C=O | The aldehyde carbon is the most deshielded. It will show a small C-F coupling. |
| ~160 | d | ~250 | C-5 | The carbon directly bonded to fluorine will be a doublet with a very large one-bond C-F coupling constant (¹JCF), a definitive diagnostic feature.[10] |
| ~152 | d | ~20 | C-6 | This carbon is deshielded by both chlorine and nitrogen. It will show a two-bond C-F coupling (²JCF). |
| ~145 | d | ~5 | C-4 | The sole protonated aromatic carbon. |
| ~130 | d | ~25 | C-2 | Deshielded by chlorine and nitrogen, with a three-bond C-F coupling (³JCF). |
| ~125 | d | ~3 | C-3 | The carbon bearing the aldehyde group. |
Comparative Analysis:
-
vs. 3-Pyridinecarboxaldehyde: The title compound's single aromatic proton (H-4) would be significantly downfield compared to the protons in the unsubstituted analogue due to the combined electron-withdrawing effects of two chlorine atoms and a fluorine atom.[11]
-
vs. 2,6-Difluoropyridine: The H-4 proton in the title compound is expected to be further downfield than the H-4 proton in 2,6-difluoropyridine (~7.9 ppm) due to the additional deshielding from the aldehyde group.[12]
-
¹³C-¹⁹F Coupling: The presence and magnitude of C-F coupling constants are invaluable for confirming the position of the fluorine atom relative to each carbon, making the assignment unambiguous.[10]
Summary
The structural confirmation of this compound is achieved through a synergistic application of spectroscopic techniques.
-
FT-IR: Confirms the presence of the critical aldehyde C=O (~1710 cm⁻¹) and C-F (~1250 cm⁻¹) functionalities.
-
UV-Vis: Shows characteristic π → π* (~260-275 nm) and n → π* (~280-300 nm) transitions, consistent with a substituted aromatic aldehyde.
-
NMR: Provides definitive proof of structure through the unique chemical shifts of the single aromatic proton (~8.2 ppm) and aldehyde proton (~10.2 ppm), and most importantly, the characteristic large one-bond ¹³C-¹⁹F coupling constant (~250 Hz) for C-5.
This guide outlines the necessary experimental considerations and interpretive logic required to fully characterize this important chemical intermediate. By comparing its spectral features to simpler analogues, we gain a deeper understanding of how substituent effects manifest in spectroscopic data, a foundational principle in chemical analysis.
References
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Pipzine Chemicals. (n.d.). 3-Pyridinecarboxaldehyde, 6-Chloro-5-Fluoro. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 3-Pyridinecarboxamide, 2,6-dichloro-5-fluoro. Retrieved from [Link]
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Barbera, J., et al. (2021). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]
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Lee, S. K., et al. (2023). Unraveling the Conformational and Electronic Landscape of 3-Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization. ACS Physical Chemistry Au. Retrieved from [Link]
- Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Material Science Research India. (2010). Computational Study of 3-Pyridine Carboxaldehyde. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Retrieved from [Link]
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MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L2. Retrieved from [Link]
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ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]
-
Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid. Retrieved from [Link]
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ResearchGate. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
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Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]
-
JACS Au. (2022). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (a) 2,6-diaminopyridine, (b) tris-aldehyde(TFPT), and (c) nitrogen-rich porous organic polymer (NR-POP). Retrieved from [Link]
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Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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PubMed Central. (n.d.). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. Retrieved from [Link]
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A Senior Application Scientist’s Guide to Assessing the Purity of Commercial 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde
For professionals in pharmaceutical research and drug development, the quality of starting materials is not merely a matter of compliance; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde is a critical building block in the synthesis of numerous modern pharmaceuticals. Its highly functionalized pyridine core makes it a versatile intermediate, but this reactivity also presents unique challenges in ensuring its purity.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of commercial this compound. We will move beyond simple protocol listings to explore the causality behind our analytical choices, ensuring that each step is part of a self-validating system for robust and reliable quality control.
The Imperative of Purity: Understanding the "Why"
The purity of an intermediate like this compound directly influences the critical quality attributes (CQAs) of the final API.[1] Impurities present in the starting material can lead to:
-
Formation of Unwanted Byproducts: Impurities can react in subsequent synthetic steps, generating new, potentially toxic, or difficult-to-remove compounds.
-
Reduced Yield and Inconsistent Batches: The presence of non-reactive or interfering species can lower the efficiency of chemical transformations and introduce variability between batches.[1][2]
-
Regulatory Scrutiny: Regulatory bodies like the FDA and EMA, guided by frameworks such as the International Council for Harmonisation (ICH), require stringent control over the entire manufacturing process, starting from defined intermediates.[1][3]
Therefore, a robust analytical strategy is not just about generating a number on a Certificate of Analysis (CoA); it's about fundamentally understanding the material's composition.
Characterizing the Impurity Landscape
A crucial first step in developing a purity assessment strategy is to anticipate the likely impurities. Based on the common synthetic routes to related halogenated pyridines, we can hypothesize a logical impurity profile. The synthesis often involves chlorination and formylation steps, which can lead to specific process-related impurities. Furthermore, the aldehyde functional group is susceptible to oxidation and the chloro-substituents can be liable to hydrolysis under certain conditions.
Potential impurities may include:
-
Starting Materials & Precursors: Incomplete conversion can leave residual precursors, such as 2,6-dichloro-5-fluoropyridine.
-
Over-chlorinated Species: Aggressive chlorination conditions could potentially introduce an additional chlorine atom, leading to a trichloro-pyridine derivative. A known byproduct in the synthesis of a related compound is 2,4,6-trichloro-3-cyano-5-fluoropyridine, suggesting that tri-chlorinated impurities are a valid concern.[4]
-
Oxidation Product: The aldehyde group is prone to oxidation, which would form the corresponding 2,6-dichloro-5-fluoronicotinic acid.
-
Hydrolysis Products: Although less likely under standard storage conditions, hydrolysis of the chlorine atoms could lead to hydroxy-substituted pyridines.
Caption: Potential Impurity Profile for the Target Compound.
A Comparative Analysis of Core Analytical Techniques
No single analytical technique is sufficient to declare a batch pure. A multi-faceted approach, leveraging the orthogonal strengths of different methods, is essential for a comprehensive assessment. The most common and effective techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][5]
| Technique | Primary Purpose | Strengths | Limitations | Causality for Use |
| HPLC (UV) | Quantitative Purity & Impurity Profiling | Excellent for quantifying non-volatile impurities; High precision and accuracy; Method robustness.[5][6] | May not detect highly volatile impurities; Requires chromophores for UV detection. | The pyridine ring provides a strong UV chromophore, making it ideal for accurate quantification of the main component and related aromatic impurities. |
| GC-MS | Volatile/Semi-Volatile Impurity Identification & Quantification | Superior separation of volatile compounds; High sensitivity; Provides structural information (MS).[7][8][9] | Not suitable for non-volatile or thermally labile compounds; Derivatization may be needed. | Essential for detecting residual solvents from synthesis and other volatile, low-molecular-weight impurities that HPLC might miss. |
| NMR (¹H, ¹⁹F) | Structural Confirmation & Absolute Purity (qNMR) | Provides unambiguous structural identification; ¹⁹F NMR is highly specific for the target molecule; qNMR allows for purity determination without a specific reference standard for each impurity.[10][11] | Lower sensitivity compared to chromatographic methods; Can be complex to interpret with multiple components. | ¹⁹F NMR offers a clean, interference-free spectral window to confirm the presence and purity of the fluorinated target. ¹H qNMR can provide an absolute purity value.[12] |
Validated Experimental Protocols: From Theory to Practice
The trustworthiness of any purity assessment hinges on the validation of the analytical methods used.[13][14][15] The following protocols are presented as robust starting points, which must be fully validated according to ICH Q2(R1) guidelines in your laboratory.
Protocol 1: Quantitative Purity by High-Performance Liquid Chromatography (HPLC)
-
Principle: This reverse-phase HPLC method separates the target compound from its less polar and more polar impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. Purity is determined by area percent calculation.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size. (A C18 column is the workhorse for moderately polar compounds like this, providing a good balance of retention and resolution).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 85% B
-
15-18 min: 85% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (The pyridine ring is expected to have strong absorbance in this region).
-
Injection Volume: 5 µL
-
Sample Preparation: Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
System Suitability:
-
Tailing Factor: The peak for the main component should have a tailing factor between 0.8 and 1.5.
-
Theoretical Plates: The column should exhibit >5000 theoretical plates for the main peak.
-
Precision: Five replicate injections of the standard solution should show a relative standard deviation (RSD) of <1.0% for the peak area.
-
-
Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: Analysis of Volatile Impurities by GC-MS
-
Principle: This headspace GC-MS method is designed to detect and identify volatile and semi-volatile impurities, such as residual solvents, without injecting the non-volatile main component onto the GC column.
-
Instrumentation: Gas chromatograph with a headspace autosampler and a mass selective detector.
-
Column: DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethyl polysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness. (This phase is ideal for separating common residual solvents).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Mass Range: Scan from m/z 35 to 400.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 15 minutes
-
Loop Temperature: 90 °C
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO) and seal immediately.
Protocol 3: Structural Confirmation and Purity by ¹H and ¹⁹F NMR
-
Principle: NMR spectroscopy provides structural confirmation by analyzing the chemical environment of ¹H and ¹⁹F nuclei. Quantitative NMR (qNMR) can be used to determine purity by integrating the signal of the analyte against a certified internal standard.[11]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh ~20 mg of the sample and ~10 mg of a certified internal standard (e.g., maleic acid for ¹H qNMR) into a vial.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer to an NMR tube.
-
-
¹H NMR Parameters:
-
Solvent: DMSO-d₆
-
Pulse Program: Standard 1D proton experiment.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation for accurate quantitation).
-
Number of Scans: 8
-
-
¹⁹F NMR Parameters:
-
Pulse Program: Standard 1D fluorine experiment (proton decoupled).
-
Relaxation Delay (d1): 5 seconds.
-
Number of Scans: 64
-
-
Data Analysis:
-
Structural Confirmation: Compare the obtained chemical shifts, multiplicities, and integrations of the ¹H spectrum with the expected structure. The ¹⁹F spectrum should show a single primary signal corresponding to the fluorine atom on the pyridine ring.
-
Purity Calculation (qNMR): Use the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std Where: I = Integral, N = Number of nuclei, MW = Molecular Weight, W = Weight, P = Purity of standard.
-
Integrated Analytical Workflow
A robust quality control process integrates these techniques into a logical workflow, ensuring that each batch is assessed comprehensively before release.
Caption: Comprehensive QC Workflow for Batch Release.
Conclusion: An Evidence-Based Approach to Quality
Assessing the purity of a critical intermediate like this compound demands more than routine testing. It requires a scientifically-grounded, multi-pronged strategy that anticipates potential impurities and employs orthogonal analytical techniques for a comprehensive evaluation. By integrating quantitative chromatographic methods (HPLC, GC-MS) with definitive structural confirmation (NMR), researchers and drug developers can ensure the quality and consistency of their starting materials, thereby safeguarding the integrity of their entire development pipeline. This commitment to analytical excellence is fundamental to bringing safe and effective medicines to patients.
References
- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
3-Pyridinecarboxaldehyde, 6-Chloro-5-Fluoro. Pipzine Chemicals. [Link]
-
3-Pyridinecarboxamide, 2,6-dichloro-5-fluoro. Pipzine Chemicals. [Link]
-
2,6-Dichloro-5-Fluoro-3-Pyridinecarboxlic Acid. Pipzine Chemicals. [Link]
-
Analytical reagents based on pyridine aldehydes. OSTI.gov. [Link]
-
Pharmaceutical Intermediate Quality Standards: A Practical Guide. Alchemist-chem. [Link]
-
NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. ResearchGate. [Link]
-
Proposed physical degradation pathways for dichlorvos decomposition in water and soil system. ResearchGate. [Link]
-
Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]
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Annex 1 WHO good practices for pharmaceutical quality control laboratories. World Health Organization (WHO). [Link]
-
Validation of analytical methods - Strategies & importance. ResearchGate. [Link]
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Biodegradation of 2,4-Dichlorophenol through a Distal meta-Fission Pathway. PubMed. [Link]
-
Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. [Link]
-
ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Agency for Toxic Substances and Disease Registry. [Link]
-
Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-Portal.org. [Link]
-
Quality Guidelines. ICH. [Link]
-
Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. ResearchGate. [Link]
-
Analytical method validation: A brief review. CORE. [Link]
-
Synthesis and Spectral Analysis of Pyridine Derivates. DOI. [Link]
-
Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Cambridge Open Engage. [Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry. [Link]
-
Live qualification/validation of purity methods for protein products. CS@Purdue. [Link]
-
Dichloromethane Degradation Pathway. Eawag-BBD. [Link]
-
A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. ResearchGate. [Link]
-
A Deep Dive into Quality Control in the Pharmaceutical Industry. DES Pharma. [Link]
- Detection and analysis method for residual solvent pyridine in solid salt.
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
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Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. PYG Lifesciences. [Link]
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Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. PubMed. [Link]
-
Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Organic-chemistry.org. [Link]
-
Analytical Method Validation: are your analytical methods suitable for intended use? Quality Assistance. [Link]
-
Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. [Link]
-
Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. NIH. [Link]
-
Recent strategies for the synthesis of pyridine derivatives. PubMed. [Link]
-
Alcohol or alkyl halide oxidation into aldehyde using pyridine N-oxide. YouTube. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. This guide provides an in-depth operational plan for the safe handling of 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde (CAS 1260758-33-5), a halogenated pyridine derivative. While specific toxicological data for this exact compound is limited, a robust safety protocol can be built by analyzing its structure and referencing data from close analogues, such as 2,6-Dichloro-5-fluoronicotinic acid (CAS 82671-06-5). This proactive approach, grounded in chemical principles and authoritative safety standards, forms the bedrock of a trustworthy laboratory safety culture.
Hazard Assessment: Understanding the Chemical Threat
This compound is a solid organic compound featuring a pyridine ring substituted with two chlorine atoms, a fluorine atom, and an aldehyde functional group. This structure suggests several potential hazards that dictate our PPE strategy.
-
Dermal and Ocular Hazard : Based on the Safety Data Sheet (SDS) for the structurally similar 2,6-Dichloro-5-fluoronicotinic acid, this class of compounds is classified as a Skin Irritant (Category 2) and a Serious Eye Irritant (Category 2) . Direct contact with the skin is likely to cause irritation, redness, and inflammation, while eye contact can result in serious damage.
-
Respiratory Hazard : The analogue is also listed as a Specific Target Organ Toxin, Single Exposure (Category 3) , causing potential respiratory irritation. As a solid powder, there is a significant risk of inhaling dust particles during handling, weighing, or transfer, which can irritate the respiratory system.
-
Ingestion Hazard : While less common in a laboratory setting, accidental ingestion is a potential route of exposure that must be managed.
-
Reactivity : Halogenated organic compounds can release toxic gases, such as hydrogen chloride, upon thermal decomposition (e.g., in a fire).
These hazards necessitate a multi-layered defense where PPE serves as the final, critical barrier between the researcher and the chemical. Our strategy is not merely to wear PPE, but to select and use it in a way that creates a self-validating system of safety.
Core PPE Requirements: A Multi-Layered Defense
All handling of this compound must, at a minimum, take place inside a certified chemical fume hood to control airborne hazards. The following PPE is mandatory.
| Protection Type | Specification | Standard | Rationale |
| Eye & Face | Chemical splash goggles and a full-face shield. | ANSI Z87.1 | Protects against splashes to the eyes and face, and prevents inhalation of airborne particles during weighing or transfer. |
| Hand | Nitrile gloves (minimum 4 mil thickness). Double-gloving is recommended. | ASTM F1671 | Nitrile provides good resistance to a range of chemicals, including many chlorinated compounds. Double-gloving minimizes contamination risk during doffing. |
| Body | 100% cotton or flame-resistant lab coat with tight-fitting cuffs. | NFPA 2112 (for FR) | Protects skin and personal clothing from contamination. Tight cuffs prevent accidental contact with contaminated surfaces. |
| Footwear | Closed-toe, non-permeable shoes. | N/A | Protects feet from spills. |
Operational Protocols: A Step-by-Step Guide to Safety
Procedural discipline is as crucial as the PPE itself. The following workflows are designed to minimize exposure at every stage of handling.
-
Verify Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year.
-
Gather All Materials : Place the chemical container, spatulas, weigh boats, solvents, and waste containers inside the fume hood before starting.
-
Inspect PPE : Check all PPE for signs of damage (cracks, holes, degradation).
-
Donning Sequence :
-
Wash and dry hands thoroughly.
-
Don the inner pair of nitrile gloves.
-
Don the lab coat, ensuring it is fully buttoned.
-
Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don chemical splash goggles.
-
Don the face shield over the goggles.
-
The level of PPE can be adjusted based on the specific task. The following diagram outlines the decision-making process.
Caption: PPE selection workflow for handling the target compound.
Cross-contamination is most likely to occur during the removal of PPE. Follow this sequence meticulously within the fume hood or directly outside the work area.
-
Outer Gloves : Remove the outer pair of gloves by peeling them off without touching the external surface with your bare skin. Dispose of them immediately into a designated halogenated waste container.
-
Face Shield & Goggles : Remove the face shield and goggles from the back of the head. Place them in a designated area for decontamination.
-
Lab Coat : Unbutton the lab coat and roll it outwards, ensuring the contaminated exterior is contained within the roll. Place it in a designated laundry container or disposal bag.
-
Inner Gloves : Remove the inner pair of gloves using the same technique as the outer pair. Dispose of them in the halogenated waste container.
-
Hand Washing : Immediately wash your hands with soap and water for at least 20 seconds.
As a halogenated organic compound, all waste must be segregated and disposed of according to hazardous waste regulations.
-
Solid Waste : All contaminated solid materials (gloves, weigh boats, paper towels, etc.) must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solid Waste".
-
Liquid Waste : Unused solutions or reaction mixtures should be collected in a sealed, properly labeled container for "Halogenated Organic Liquid Waste". Never dispose of this chemical down the drain.
-
Container Management : Keep waste containers closed at all times except when adding waste. Consult your institution's Environmental Health & Safety (EHS) department for specific pickup and disposal procedures.
By adhering to this comprehensive safety framework, you build a resilient and trustworthy system that protects not only yourself but also your colleagues and the integrity of your research.
References
-
Safety Data Sheet for 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid. Fisher Scientific.
-
Safety Data Sheet for 2,6-Dichloro-5-fluoronicotinic acid. Fisher Scientific.
-
This compound Product Page. Biosynth.
-
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- **Safety D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
